1-epi-Regadenoson hydrazone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H15N7O4 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9+/m1/s1 |
InChI 键 |
BAYFDGKAUSOEIS-BDXYJKHTSA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-epi-Regadenoson Hydrazone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-epi-Regadenoson hydrazone, an intermediate in the synthesis of an alpha-isomer impurity of Regadenoson. Regadenoson is a highly selective adenosine (B11128) A2A receptor agonist used as a pharmacological stress agent in myocardial perfusion imaging.[1][2] Understanding the chemical properties and synthesis of its related impurities is crucial for drug development and quality control.
Chemical Structure and Properties
This compound is a synthetic intermediate with the chemical formula C10H15N7O and a molecular weight of 297.27 g/mol .[2] While a definitive chemical structure diagram for this compound is not widely published, its name suggests it is a hydrazone derivative of 1-epi-Regadenoson. Regadenoson itself has the chemical name 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide. The "1-epi" designation indicates an epimer at the 1' position of the ribose sugar moiety. The "hydrazone" suffix implies the presence of a C=NNH2 functional group, likely formed from a carbonyl precursor.
Table 1: Physicochemical Properties of 1-epi-Regadenoson and its Hydrazone Intermediate
| Property | 1-epi-Regadenoson | This compound |
| Molecular Formula | C15H18N8O5 | C10H15N7O |
| Molecular Weight | 390.35 g/mol [3] | 297.27 g/mol [2] |
| IUPAC Name | 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide[3] | Not available |
| CAS Number | 2015222-31-6[3] | 2015222-41-8[2] |
Synthesis and Experimental Protocols
Hydrazones are typically synthesized via the condensation reaction of a carbonyl compound (aldehyde or ketone) with hydrazine (B178648).[4] The synthesis of Regadenoson impurities often involves multi-step chemical processes, including the formation of heterocyclic rings and functional group modifications.[5]
Proposed Experimental Workflow for the Synthesis of a Regadenoson-related Hydrazone
Caption: Proposed workflow for the synthesis of this compound.
General Experimental Protocol for Hydrazone Synthesis:
-
Dissolution: Dissolve the carbonyl-containing starting material in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Hydrazine: Add hydrazine hydrate (B1144303) to the solution, often with a catalytic amount of acid (e.g., acetic acid).
-
Reaction: Stir the reaction mixture at a specific temperature (ranging from room temperature to reflux) for a designated period. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure hydrazone.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Context: Regadenoson Signaling Pathway
As this compound is an intermediate in the synthesis of a Regadenoson impurity, its potential biological activity would likely be related to the adenosine A2A receptor. Regadenoson is a selective agonist for the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR).[6]
Activation of the A2A receptor by an agonist like Regadenoson initiates a signaling cascade that leads to vasodilation.[6] The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6]
Regadenoson-Induced A2A Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1-epi-Regadenoson | C15H18N8O5 | CID 92021929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. veeprho.com [veeprho.com]
- 6. What is the mechanism of Regadenoson? [synapse.patsnap.com]
Technical Guide: Synthesis Pathway of 1-epi-Regadenoson Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-epi-Regadenoson hydrazone is a key intermediate in the synthesis of the α-isomer of Regadenoson (B1679255), a significant impurity encountered during the manufacturing of the selective A₂A adenosine (B11128) receptor agonist, Regadenoson. The control and synthesis of this and related impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a detailed overview of the synthesis pathway of this compound, including experimental protocols and a summary of relevant data. The synthesis of this epimer is crucial for its use as a reference standard in analytical methods to monitor the purity of Regadenoson.
Synthesis Pathway Overview
The synthesis of this compound originates from the controlled synthesis of the α-anomer of a protected 2-chloroadenosine (B27285) derivative. This is achieved by reacting 2,6-dichloropurine (B15474) with a protected ribose sugar, followed by ammonolysis and subsequent hydrazinolysis. The stereochemistry at the anomeric carbon (C1' of the ribose) is the defining feature of this epi-isomer.
A key patent, CN105968156A, outlines a method for the preparation of the α-isomer impurity of Regadenoson, which proceeds through an intermediate analogous to this compound.[1] The general synthetic strategy involves the following key transformations:
-
Glycosylation: Coupling of 2,6-dichloropurine with a protected D-ribose derivative to form the α-glycosidic bond.
-
Ammonolysis: Selective displacement of the chlorine atom at the C6 position of the purine (B94841) ring with ammonia (B1221849) to yield the adenine (B156593) moiety.
-
Hydrazinolysis: Displacement of the chlorine atom at the C2 position with hydrazine (B178648) to form the desired hydrazone intermediate.
Experimental Protocols
The following experimental protocols are based on established synthetic methods for nucleoside analogs and information derived from relevant patents.
Step 1: Synthesis of α-2,6-dichloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)purine
This initial step involves the stereoselective glycosylation to favor the formation of the α-anomer.
-
Reactants: 2,6-dichloropurine, β-D-1,2,3,5-tetra-O-acetyl-D-ribofuranose.
-
Reagents and Solvents: Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate, 1,2-dichloroethane (B1671644), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Procedure:
-
A suspension of 2,6-dichloropurine in 1,2-dichloroethane is treated with HMDS and a catalytic amount of ammonium sulfate. The mixture is heated to reflux until a clear solution is obtained, indicating the silylation of the purine.
-
The reaction mixture is cooled, and β-D-1,2,3,5-tetra-O-acetyl-D-ribofuranose is added.
-
The solution is further cooled, and TMSOTf is added dropwise. The reaction is stirred at room temperature and monitored by TLC or HPLC for the formation of the desired product.
-
Upon completion, the reaction is quenched with an aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate the α-anomer.
-
Step 2: Synthesis of α-2-chloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)adenine (1-epi-2-chloroadenosine triacetate)
-
Reactant: α-2,6-dichloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)purine.
-
Reagent and Solvent: Ammonia in methanol (B129727).
-
Procedure:
-
The purified α-2,6-dichloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)purine is dissolved in a saturated solution of ammonia in methanol.
-
The reaction vessel is sealed and stirred at room temperature. The progress of the reaction is monitored by TLC or HPLC.
-
Once the starting material is consumed, the solvent is evaporated under reduced pressure to yield the crude product.
-
The product can be purified by crystallization or column chromatography.
-
Step 3: Synthesis of 1-epi-2-hydrazinoadenosine (Precursor to the Hydrazone)
This step involves the deprotection of the acetyl groups and subsequent reaction with hydrazine.
-
Reactant: α-2-chloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)adenine.
-
Reagents: Sodium methoxide (B1231860) in methanol, Hydrazine hydrate (B1144303).
-
Procedure:
-
The triacetate derivative is dissolved in methanol, and a catalytic amount of sodium methoxide solution is added to effect deacetylation. The reaction is stirred at room temperature until completion.
-
The reaction is neutralized with an acidic resin or acetic acid, filtered, and the solvent is evaporated.
-
The resulting crude 1-epi-2-chloroadenosine is then reacted with hydrazine hydrate in a suitable solvent such as ethanol.
-
The mixture is heated to reflux and monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the product, 1-epi-2-hydrazinoadenosine, is isolated by filtration or by evaporating the solvent and purifying the residue.
-
Step 4: Formation of this compound
The final step to form the title compound involves the reaction with a suitable carbonyl compound, typically as part of the subsequent cyclization to form the pyrazole (B372694) ring of Regadenoson. The hydrazone is often formed in situ.
-
Reactant: 1-epi-2-hydrazinoadenosine.
-
Reagent: A suitable dicarbonyl compound (e.g., ethyl 2-formyl-3-oxopropanoate for the synthesis of the Regadenoson pyrazole ring).
-
Solvent: Acetic acid and methanol mixture.
-
Procedure:
-
1-epi-2-hydrazinoadenosine is dissolved in a mixture of acetic acid and methanol.
-
The dicarbonyl reagent is added, and the mixture is heated.
-
The formation of the hydrazone intermediate occurs, which then cyclizes to form the pyrazole ring of 1-epi-Regadenoson. For the purpose of isolating the hydrazone, the reaction conditions would need to be carefully controlled to prevent or minimize cyclization.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields for analogous reactions in nucleoside chemistry. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | α-2,6-dichloro-9-(tri-O-acetyl-D-ribofuranosyl)purine | 2,6-dichloropurine | 1:1.2 | 1,2-dichloroethane | 25 | 12-16 | 40-50 (α-anomer) | >95 |
| 2 | 1-epi-2-chloroadenosine triacetate | α-2,6-dichloro-9-(tri-O-acetyl-D-ribofuranosyl)purine | 1:excess | Methanolic Ammonia | 25 | 24 | 85-95 | >98 |
| 3 | 1-epi-2-hydrazinoadenosine | 1-epi-2-chloroadenosine | 1:10 | Ethanol | 80 | 8-12 | 70-80 | >97 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Unraveling the Formation of 1-epi-Regadenoson Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson (B1679255), a selective A₂A adenosine (B11128) receptor agonist, is a widely utilized pharmacological stress agent in myocardial perfusion imaging. The synthesis of this complex molecule involves multiple steps, creating a potential for the formation of various process-related impurities and degradation products. Understanding the genesis of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth analysis of the plausible mechanism for the formation of a specific impurity, 1-epi-Regadenoson hydrazone. This compound has been identified as an intermediate in the synthesis of an α-isomer impurity of Regadenoson.[1][2][3] This document outlines the proposed reaction pathway, detailed experimental considerations, and relevant data presentation to support further investigation and control of this impurity.
Proposed Mechanism of Formation
The formation of this compound is hypothesized to occur as a side reaction during the synthesis of the pyrazole (B372694) moiety of Regadenoson. The key starting material for this part of the synthesis is 2-hydrazinyladenosine, which is formed by the reaction of 2-chloroadenosine (B27285) with hydrazine (B178648) hydrate.
The primary reaction pathway involves the condensation of 2-hydrazinyladenosine with a 1,3-dicarbonyl compound, such as ethyl 2-formyl-3-oxopropionate, to form the pyrazole ring of Regadenoson. However, under certain reaction conditions, a competing side reaction can lead to the formation of a hydrazone.
The "1-epi" designation in the name of the impurity suggests an epimerization at the C1' position of the ribose sugar of the adenosine nucleoside. This stereochemical inversion can be facilitated by the reaction conditions, potentially through the formation of an anomeric Schiff base intermediate that can undergo proton exchange.
The proposed mechanism involves two key stages:
-
Hydrazone Formation: The highly nucleophilic hydrazine group of 2-hydrazinyladenosine can react with a carbonyl compound present in the reaction mixture. This carbonyl compound could be an impurity in the starting materials or a side-product formed during the reaction. The reaction proceeds via a standard nucleophilic addition-elimination mechanism to form a stable hydrazone.
-
Epimerization: The acidic or basic conditions employed during the synthesis, coupled with the presence of the hydrazone moiety, can promote epimerization at the C1' position of the ribose ring. This likely proceeds through a reversible ring-opening and closing mechanism, leading to the formation of the more thermodynamically stable epimer.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanism for the formation of this compound.
Caption: Proposed reaction pathway for the formation of this compound.
Experimental Protocols
Objective: To investigate the formation of this compound from 2-hydrazinyladenosine and a model carbonyl compound.
Materials:
-
2-Hydrazinyladenosine
-
Acetone (B3395972) (as a model carbonyl compound)
-
Methanol (B129727) (solvent)
-
Glacial Acetic Acid (catalyst)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hydrazinyladenosine (1 equivalent) in methanol.
-
Addition of Reagents: Add acetone (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC at regular intervals.
-
Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product using HPLC for purity assessment, Mass Spectrometry to confirm the molecular weight, and NMR (¹H and ¹³C) to elucidate the structure and confirm the epimerization at the C1' position.
Hypothetical Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow for the synthesis and characterization of this compound.
References
Spectroscopic Characterization of 1-epi-Regadenoson Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 1-epi-Regadenoson hydrazone, a key intermediate in the synthesis of a Regadenoson impurity.[1][2] Regadenoson is a selective A₂A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[3][4][5] A thorough structural elucidation and purity assessment of its intermediates, such as this compound, is critical for drug safety and efficacy. This document outlines the standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, data presentation templates, and workflow diagrams are provided to guide researchers in the comprehensive analysis of this compound.
Introduction
Regadenoson is a potent and selective A₂A adenosine receptor agonist. Its synthetic pathway involves several intermediates, and the control of impurities is a crucial aspect of pharmaceutical development. This compound is a known intermediate in the synthesis of an alpha-isomer impurity of Regadenoson.[1][2] The precise characterization of this hydrazone is essential to ensure the quality and purity of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and purity of the compound. This guide presents a structured approach to the spectroscopic analysis of this compound.
Molecular Profile
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₇O₄ | [2] |
| Molecular Weight | 297.27 g/mol | [2] |
| IUPAC Name | (E)-1-(6-amino-9-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)hydrazinecarboxaldehyde | Hypothetical |
| CAS Number | 2015222-41-8 | [2] |
Spectroscopic Data (Illustrative)
Note: The following tables present hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available. These tables serve as a template for data presentation.
¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | s | 1H | Purine-H8 |
| 7.85 | s | 1H | Hydrazone-CH |
| 7.30 | br s | 2H | -NH₂ |
| 5.85 | d | 1H | Anomeric-H1' |
| 5.50 | br s | 1H | Hydrazone-NH |
| 5.45 | d | 1H | 2'-OH |
| 5.15 | d | 1H | 3'-OH |
| 4.60 | t | 1H | 5'-OH |
| 4.40 | m | 1H | H-2' |
| 4.15 | m | 1H | H-3' |
| 3.95 | m | 1H | H-4' |
| 3.65 | m | 1H | H-5'a |
| 3.55 | m | 1H | H-5'b |
¹³C NMR (Carbon NMR) Data
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | Hydrazone-C=O |
| 156.0 | Purine-C6 |
| 152.8 | Purine-C2 |
| 148.5 | Purine-C4 |
| 139.5 | Purine-C8 |
| 118.0 | Purine-C5 |
| 87.5 | C-1' |
| 85.0 | C-4' |
| 73.0 | C-2' |
| 70.5 | C-3' |
| 61.5 | C-5' |
Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (Observed) | Ion Species |
| 298.12 | [M+H]⁺ |
| 320.10 | [M+Na]⁺ |
FT-IR (Infrared) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Broad | O-H, N-H stretching |
| 3050 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| 1680 | Strong | C=O stretching (amide) |
| 1620 | Strong | C=N stretching (imine) |
| 1580 | Medium | N-H bending |
| 1100 - 1000 | Strong | C-O stretching |
UV-Vis (Ultraviolet-Visible) Data
Solvent: Methanol (B129727)
| λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ |
| 265 | 15,000 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire spectra in both positive and negative ion modes.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.
-
-
Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the calculated theoretical mass. Analyze fragmentation patterns if MS/MS experiments are performed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Employ an FT-IR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C=N).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule and determine its concentration in solution.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol). Prepare a series of dilutions to determine the linear range of absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Use the pure solvent as a blank.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Diagrams
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Signaling pathway of Regadenoson, a selective A₂A adenosine receptor agonist.
Conclusion
The spectroscopic characterization of this compound is a critical step in ensuring the quality and safety of Regadenoson. This guide provides a framework for the application of standard spectroscopic techniques—NMR, MS, FT-IR, and UV-Vis—to achieve a comprehensive structural elucidation and purity assessment. The detailed protocols and data presentation templates are intended to assist researchers in producing robust and reliable data for this important pharmaceutical intermediate. Adherence to these methodologies will contribute to a better understanding of the impurity profile of Regadenoson and support the development of safe and effective drug products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Initial clinical experience with regadenoson, a novel selective A2A agonist for pharmacologic stress single-photon emission computed tomography myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regadenoson | C15H18N8O5 | CID 219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Potential Biological Activity of 1-epi-Regadenoson Hydrazone: A Technical Overview for Drug Discovery Professionals
An In-Depth Exploration of a Novel Chemical Entity at the Crossroads of Adenosine (B11128) Receptor Agonism and Hydrazone Bioactivity
Executive Summary
1-epi-Regadenoson hydrazone is identified primarily as a chemical intermediate in the synthesis of an alpha-isomer impurity of Regadenoson.[1][2][3] While direct pharmacological studies on this compound are not publicly available, its structural relationship to Regadenoson—a potent and selective A₂A adenosine receptor agonist—and its classification within the broadly bioactive hydrazone class of compounds, suggest potential, yet unexplored, pharmacological activities. This technical guide will provide a comprehensive analysis based on the known properties of its parent compound, Regadenoson, and the diverse bioactivities associated with hydrazones. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the prospective therapeutic applications of this and related molecules.
The Parent Compound: Regadenoson's A₂A Adenosine Receptor Agonism
Regadenoson is a well-characterized pharmacological agent utilized in myocardial perfusion imaging.[4][5][6][7][8] Its mechanism of action is centered on its high selectivity for the A₂A adenosine receptor subtype, which is crucial for its clinical efficacy and safety profile.[5][7]
Mechanism of Action:
Regadenoson's binding to A₂A receptors on coronary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation.[5][9] This mimics the effect of exercise on the heart, increasing coronary blood flow.[4][5] The key steps in this pathway involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and increased blood flow.[5][9] Due to its high selectivity for the A₂A receptor, Regadenoson exhibits fewer side effects, such as atrioventricular block or bronchospasm, which are associated with non-selective adenosine agonists.[7]
Pharmacological Profile of Regadenoson:
| Parameter | Value/Description |
| Target | Adenosine A₂A Receptor |
| Mechanism | Selective Agonist |
| Primary Effect | Coronary Vasodilation |
| Clinical Use | Pharmacological stress agent for myocardial perfusion imaging |
| Administration | Intravenous bolus |
| Half-life | Initial: 2-4 minutes; Terminal: ~2 hours |
The Hydrazone Moiety: A Gateway to Diverse Biological Activities
The hydrazone functional group (-NHN=CH-) is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[10][11] The presence of this moiety in this compound suggests a potential for bioactivities that may extend beyond adenosine receptor modulation.
Reported Biological Activities of Hydrazone Derivatives:
-
Antimicrobial: Numerous hydrazone-containing compounds have demonstrated potent antibacterial and antifungal properties.[10][12]
-
Anticancer: The hydrazone scaffold is present in several compounds investigated for their cytotoxic effects against various cancer cell lines.[13]
-
Anti-inflammatory: Hydrazone derivatives have been shown to possess significant anti-inflammatory and analgesic effects.[10]
-
Anticonvulsant: Certain hydrazones have been explored for their potential in the management of epilepsy.[10]
-
Antiviral: Some hydrazones have shown promising activity against a range of viruses.[10][14]
The specific biological activities of a hydrazone derivative are highly dependent on the overall molecular structure.
Experimental Protocols: Foundational Methodologies
While specific experimental protocols for this compound are not available, this section outlines generalized, standard methodologies that would be essential for its synthesis and biological evaluation.
General Synthesis of Hydrazones:
The synthesis of a hydrazone typically involves the condensation reaction between a hydrazine (B178648) derivative and an aldehyde or ketone.
-
Step 1: Reactant Preparation: The desired hydrazine and carbonyl compound are dissolved in a suitable solvent, often an alcohol such as ethanol (B145695) or methanol.
-
Step 2: Condensation Reaction: The two solutions are mixed, and the reaction is typically catalyzed by a small amount of acid. The mixture is then stirred, often at room temperature or with gentle heating, for a period ranging from a few hours to overnight.
-
Step 3: Product Isolation and Purification: The resulting hydrazone product, which may precipitate out of the solution, is collected by filtration. Further purification can be achieved through recrystallization from an appropriate solvent to yield the pure compound.
-
Step 4: Characterization: The structure of the synthesized hydrazone is confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Biological Assays:
To investigate the potential biological activity of this compound, a tiered approach of in vitro assays would be appropriate:
-
Receptor Binding Assays: To determine the affinity and selectivity for adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), competitive radioligand binding assays would be performed using cell membranes expressing these receptors.
-
Functional Assays: To assess the functional activity (agonist or antagonist) at adenosine receptors, cAMP accumulation assays would be conducted in cells expressing the target receptors.
-
Antimicrobial Screening: The compound would be screened against a panel of pathogenic bacteria and fungi using microdilution methods to determine the minimum inhibitory concentration (MIC).
-
Anticancer Screening: The cytotoxic effects would be evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay to determine the IC₅₀ values.
-
Anti-inflammatory Assays: The potential to inhibit key inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2), would be assessed.
Visualizing a Potential Mechanism and Synthesis Workflow
The following diagrams illustrate the known signaling pathway of the parent compound, Regadenoson, and a general workflow for hydrazone synthesis. These are provided to give context to the potential areas of investigation for this compound.
Future Directions and Conclusion
The biological activity of this compound remains an open question, representing a "white space" for pharmacological research. Based on its constituent parts, it is plausible to hypothesize that this molecule could exhibit a dual-activity profile:
-
Adenosine Receptor Modulation: It may retain some affinity for adenosine receptors, potentially with a different selectivity profile compared to Regadenoson. This could lead to novel cardiovascular or anti-inflammatory effects.
-
Broad-Spectrum Bioactivity: The hydrazone moiety could confer antimicrobial, anticancer, or other activities independent of adenosine receptor interaction.
Empirical investigation is essential to elucidate the true pharmacological profile of this compound. The methodologies and conceptual frameworks presented in this guide offer a starting point for such an exploration. Future research should focus on its synthesis, purification, and screening through a comprehensive panel of biological assays. The findings from such studies will be crucial in determining whether this compound is merely a synthetic intermediate or a lead compound for the development of new therapeutic agents.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regadenoson | C15H18N8O5 | CID 219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 6. Regadenoson is a safe and well-tolerated pharmacological stress agent for myocardial perfusion imaging in post-heart transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents [mdpi.com]
- 13. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Regadenoson Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the identification and characterization of degradation products of Regadenoson, a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent. Understanding the degradation profile of a pharmaceutical compound like Regadenoson is critical for ensuring its quality, safety, and efficacy. This document details the conditions under which Regadenoson degrades, the identity of its major degradation products, and the analytical methodologies employed for their detection and quantification.
Overview of Regadenoson Stability
Regadenoson is susceptible to degradation under specific stress conditions, primarily hydrolysis and oxidation. Forced degradation studies are essential to elucidate the degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions that accelerate its degradation, such as exposure to acid, base, oxidizing agents, light, and heat.
Based on available literature, Regadenoson shows significant degradation in the presence of acids, bases, and oxidizing agents.[1][2] Conversely, it is found to be relatively stable under neutral, thermal, photolytic, and humid conditions.[1][2]
Identified Degradation Products
Several degradation products of Regadenoson have been identified through forced degradation studies. The primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of a carboxylic acid derivative. Other observed degradation products are often related to process impurities that can also be affected by stress conditions.
The main identified degradation products include:
-
Regadenoson Acid: Formed through the hydrolysis of the methylamide group to a carboxylic acid.
-
Process-Related Impurities: Such as Deribose, Dimethyl Amine, and Ethyl Amine Analogue, which can also be monitored during stability studies.[1]
Quantitative Analysis of Degradation
The quantification of degradation products is crucial for establishing the stability profile of Regadenoson. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. The following table summarizes the results from a solid-state stability study of Regadenoson, indicating its stability under various storage conditions.
| Condition | Major Impurities (%) | Total Impurities (%) |
| Mother sample (As such) | 0.03 | 0.03 |
| Ambient Sample (25±2°C) | 8.44 | 8.44 |
| Thermal Sample (Heated at 105±2°C) | 9.64 | 9.64 |
| Humidity sample (At 90±5% RH) | 3.23 | 3.23 |
Data sourced from a stability study on Regadenoson drug material.[2]
Experimental Protocols
The following sections detail the methodologies for forced degradation studies and the analytical techniques used for the identification and quantification of degradation products.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for inducing the degradation of Regadenoson.
Objective: To generate degradation products of Regadenoson under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
Regadenoson drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve Regadenoson in a solution of 0.1 M to 1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve Regadenoson in a solution of 0.1 M to 1 M NaOH. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours). Neutralize the solution with an equivalent amount of HCl before analysis.[1][2]
-
Oxidative Degradation: Dissolve Regadenoson in a solution of 3% to 30% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).[1]
-
Thermal Degradation: Keep the solid drug substance in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-48 hours).[2]
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Neutral Hydrolysis: Dissolve Regadenoson in water and reflux for a specified period.
Analytical Method: Stability-Indicating RP-HPLC
This method is designed to separate and quantify Regadenoson and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Column: ACE 3 C18-PFP, 150×4.6mm, 3.0µm (or equivalent)[1]
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A (Buffer) | 1.0 ml of Methane Sulfonic acid in 1000ml of water[1] |
| Mobile Phase B | Acetonitrile |
| Diluent | Dimethyl Sulfoxide[1] |
| Flow Rate | 0.8 ml/min[1] |
| Column Temperature | 30°C[1] |
| Detector Wavelength | 272 nm[1] |
| Injection Volume | 5 µl[1] |
| Run Time | 55 minutes[1] |
Procedure:
-
Prepare the mobile phases and diluent as specified.
-
Prepare a standard solution of Regadenoson of known concentration.
-
Prepare sample solutions from the forced degradation studies, ensuring appropriate dilution.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to Regadenoson and its degradation products based on their retention times.
-
Quantify the degradation products by comparing their peak areas to that of the standard.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key workflows in the identification and analysis of Regadenoson degradation products.
Caption: Workflow for Forced Degradation and Analysis of Regadenoson.
Caption: Primary Degradation Pathway of Regadenoson.
Conclusion
This technical guide has provided a detailed overview of the identification and quantification of Regadenoson degradation products. The stability of Regadenoson is a critical attribute, and understanding its degradation profile is essential for the development of a safe and effective drug product. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The stability-indicating HPLC method is demonstrated to be specific, precise, and accurate for the determination of Regadenoson and its impurities.[1] Further studies to fully characterize all potential degradation products and their toxicological profiles are recommended.
References
The Role of Hydrazine in Regadenoson Synthesis: A Technical Guide to Side Reactions and Impurity Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazine (B178648) is a critical reagent in a common synthetic pathway for regadenoson (B1679255), a selective A2A adenosine (B11128) receptor agonist. Its primary function is the conversion of a 2-haloadenosine derivative to the key intermediate, 2-hydrazinoadenosine. However, the use of hydrazine, a known genotoxic agent, introduces the potential for several side reactions, leading to the formation of impurities that require strict control. This technical guide provides an in-depth analysis of the side reactions associated with hydrazine in regadenoson synthesis, including deglycosylation and the formation of dimeric impurities. It offers detailed experimental protocols for the synthesis and characterization of these impurities, presents quantitative data on their formation, and provides mechanistic insights through signaling pathway diagrams to aid in the development of robust and safe manufacturing processes.
Introduction
Regadenoson is a widely used pharmacological stress agent in myocardial perfusion imaging. Its synthesis involves a multi-step process where precise control of reaction conditions and impurities is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). One of the key steps in several prominent synthetic routes is the introduction of a hydrazine moiety at the C2 position of the purine (B94841) ring of adenosine. This is typically achieved by reacting a 2-haloadenosine, such as 2-chloroadenosine (B27285) or 2-iodoadenosine, with hydrazine hydrate. The resulting 2-hydrazinoadenosine is a crucial intermediate for the subsequent construction of the pyrazole (B372694) ring system characteristic of regadenoson.
While effective, the use of hydrazine presents significant challenges due to its high reactivity and classification as a potential genotoxic impurity (PGI). The inherent reactivity of hydrazine can lead to the formation of several process-related impurities. This guide focuses on the most significant side reactions directly involving hydrazine:
-
Deglycosylation: The cleavage of the N-glycosidic bond of the adenosine scaffold, leading to the formation of the free purine base.
-
Dimerization: The formation of dimeric species through intermolecular reactions involving the reactive hydrazine moiety.
-
N-Acetylation: The reaction of the hydrazine group with acetic acid, a common solvent, to form an N-acetyl impurity.
Understanding the mechanisms of formation and the conditions that favor these side reactions is crucial for the development of effective control strategies in the manufacturing of regadenoson.
Hydrazine-Mediated Side Reactions
Deglycosylation
The N-glycosidic bond in nucleosides like adenosine can be susceptible to hydrolysis, particularly under acidic conditions. In the synthesis of regadenoson, the use of acidic reagents or the generation of acidic microenvironments can promote the cleavage of the ribose sugar from the purine base, leading to the formation of deglycosylated impurities.
One such impurity, identified as methyl-1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate (referred to as Impurity B in some literature), is a deglycosylated form of a regadenoson precursor.[1] Its formation is particularly relevant during the cyclocondensation step that follows the hydrazinolysis, where acidic conditions are often employed.
Caption: Proposed Pathway for Dimeric Impurity Formation.
N-Acetylation
The use of acetic acid as a solvent in subsequent reaction steps can lead to the formation of an N-acetyl derivative of 2-hydrazinoadenosine. This impurity arises from the reaction of the nucleophilic hydrazine group with the electrophilic carbonyl carbon of acetic acid.
dot
Caption: Formation of N-Acetyl Impurity.
Quantitative Data on Impurity Formation
The formation of hydrazine-related impurities is highly dependent on the reaction conditions, particularly the use of protecting groups on the ribose moiety of the 2-haloadenosine starting material.
| Impurity Type | Reaction Conditions | Yield of Regadenoson | Impurity Level | Reference |
| Dimeric Impurity | Without hydroxyl protection on 2-haloadenosine | 16% | 16% | [2] |
| Dimeric Impurity | With hydroxyl protection (e.g., isopropylidene) | >90% | Not reported as significant | [2] |
| Deglycosylated Impurity (Impurity B) | Acidic hydrolysis (0.1N HCl, 100-105°C) | N/A (synthesis of impurity) | 85% (yield of impurity) | [1] |
Experimental Protocols
Synthesis of Deglycosylated Impurity (Impurity B)
This protocol is for the synthesis of methyl 1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate for use as an analytical standard.
Materials:
-
1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid methyl ester (Compound 3)
-
0.1N Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 350 mg (0.9 mmoles) of Compound 3 in 30 ml of 0.1N HCl solution.
-
Heat the reaction mixture to 100-105°C. The mixture will become clear initially, followed by the precipitation of a white solid.
-
Continue stirring for 4 hours at 100-105°C.
-
Cool the reaction mass to room temperature.
-
Filter the resulting thick white solid.
-
Wash the filtered solid with water.
-
Dry the solid under high vacuum to yield methyl 1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate. [1] Expected Yield: 85% [1]
Analysis of Dimeric Impurities in a Synthesis without Protecting Groups
This example illustrates a synthesis of regadenoson without hydroxyl protecting groups, leading to the formation of dimeric impurities.
Procedure:
-
A reaction to synthesize regadenoson is performed using a 2-haloadenosine without protecting groups on the ribose hydroxyls.
-
Following the reaction, the crude product is isolated by filtration and washed with water and ethanol.
-
The solid is dried under vacuum at 50°C.
-
The resulting product is analyzed by LC-MS.
Results:
-
Purity of regadenoson: 83%
-
Yield of regadenoson: 16%
-
A significant impurity is observed at a level of 16%.
-
LC-MS analysis of this impurity shows a molecular weight of 655 ([M+H]+ m/z 656), consistent with a dimeric structure. [2]
Control Strategies and Process Optimization
The formation of hydrazine-related impurities can be effectively controlled through careful process optimization:
-
Protection of Ribose Hydroxyls: The use of protecting groups, such as isopropylidene, on the 2' and 3' hydroxyls of the ribose moiety significantly reduces the formation of dimeric impurities and improves the overall yield of regadenoson. [2]* Control of pH: Maintaining a neutral or slightly basic pH during and after the hydrazinolysis step can minimize acid-catalyzed deglycosylation.
-
Solvent Selection: Avoiding the use of reactive solvents like acetic acid in steps where the 2-hydrazinoadenosine intermediate is present can prevent the formation of N-acetyl impurities. If acetic acid is necessary, process parameters should be optimized to minimize the formation of this byproduct.
-
Purification: Robust purification methods, such as chromatography or recrystallization, are essential to remove any formed impurities to meet the stringent quality requirements for the final API.
-
Analytical Monitoring: Sensitive analytical methods, such as HPLC and LC-MS, are crucial for the detection and quantification of hydrazine and related impurities throughout the manufacturing process. [3][4][5]
Conclusion
Hydrazine plays a vital role in an efficient synthetic route to regadenoson. However, its use necessitates a thorough understanding and control of potential side reactions. The primary impurities of concern are deglycosylated products, dimeric species, and N-acetyl derivatives. Through the implementation of appropriate control strategies, such as the use of protecting groups and careful control of reaction conditions, the formation of these impurities can be minimized. The experimental protocols and data presented in this guide provide a valuable resource for researchers and process chemists working on the development of safe, efficient, and robust manufacturing processes for regadenoson.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of regadenoson (B1679255) and its related compounds. Regadenoson is a selective agonist for the A2A adenosine (B11128) receptor, a class of G-protein coupled receptors that play a crucial role in coronary vasodilation. This document delves into the structure-activity relationships, receptor binding affinities, and pharmacokinetic and pharmacodynamic profiles of these compounds, offering valuable insights for researchers and professionals in drug development.
Core Theoretical Properties and Structure-Activity Relationship
Regadenoson and its analogs are primarily 2-substituted pyrazole (B372694) derivatives of adenosine. Their pharmacological activity is intrinsically linked to their ability to selectively bind to and activate the A2A adenosine receptor. The structure-activity relationship (SAR) studies of these compounds reveal key molecular features that govern their potency and selectivity.
The affinity of these compounds for the A2A receptor is a critical determinant of their duration of action. An inverse relationship has been observed between the affinity of A2A agonists and the duration of their effects. Low-affinity agonists like regadenoson can produce a potent response of equivalent magnitude to high-affinity agonists but with a more rapid termination of action. This characteristic is particularly desirable for applications such as myocardial perfusion imaging, where a short duration of action is preferred.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for regadenoson and a representative analog, CVT-3033, highlighting their receptor binding affinities and functional potencies.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) |
| Regadenoson (CVT-3146) | >16,460 | 1122 +/- 323 |
| CVT-3033 | - | 2138 +/- 952 |
Table 1: Adenosine Receptor Binding Affinities. Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.
| Compound | Coronary Vasodilation EC50 (nM) |
| Regadenoson (CVT-3146) | 6.4 +/- 1.2 |
| CVT-3033 | 67.9 +/- 16.7 |
Table 2: Functional Potency in Coronary Vasodilation. EC50 values represent the concentration of the compound that produces 50% of the maximal response.
Signaling Pathway of A2A Adenosine Receptor Agonists
Activation of the A2A adenosine receptor by regadenoson and its analogs initiates a well-defined intracellular signaling cascade. This pathway is central to the vasodilatory effects of these compounds.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the theoretical properties of regadenoson-related compounds.
Radioligand Binding Assay for A2A Adenosine Receptor
This protocol is used to determine the binding affinity (Ki) of compounds for the A2A adenosine receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human A2A adenosine receptor (e.g., HEK-293 cells).
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Reaction:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of radioligand (e.g., [3H]CGS 21680) at a concentration near its Kd.
-
50 µL of the test compound at various concentrations (for competition assays) or buffer (for saturation assays).
-
100 µL of the prepared membrane suspension.
-
-
For non-specific binding determination, add a high concentration of a known A2A receptor ligand (e.g., NECA) instead of the test compound.
-
Incubate the plate at room temperature for 120 minutes.
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the A2A receptor signaling pathway, to determine its functional potency (EC50).
1. Cell Preparation:
-
Seed cells expressing the A2A receptor (e.g., HEK293) into a 96-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using non-linear regression analysis.
In Vivo Measurement of Coronary Blood Flow in Conscious Dogs
This protocol is used to assess the pharmacodynamic effect of regadenoson and its analogs on coronary blood flow in a conscious animal model.
1. Animal Instrumentation:
-
Surgically implant a transit-time ultrasound flow probe around the left circumflex coronary artery of a healthy dog.
-
Implant a catheter in a femoral artery for blood pressure measurement and in a femoral vein for drug administration.
-
Allow the animal to recover fully from the surgery.
2. Experimental Procedure:
-
Place the conscious, trained dog in a sling.
-
Record baseline coronary blood flow, heart rate, and arterial blood pressure.
-
Administer a single intravenous bolus of the test compound.
-
Continuously record coronary blood flow, heart rate, and arterial blood pressure for a specified period after drug administration.
3. Data Analysis:
-
Measure the peak increase in coronary blood flow from baseline.
-
Determine the duration of the hyperemic response.
-
Analyze changes in heart rate and mean arterial pressure.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for characterizing a novel regadenoson-related compound and the logical relationship between its key theoretical properties.
Discovery and Isolation of Regadenoson Process Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of process-related impurities of Regadenoson (B1679255), a selective A₂A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. This document details the origins of these impurities from the synthetic process, methods for their isolation and identification, and the underlying pharmacology of Regadenoson.
Introduction to Regadenoson and its Mechanism of Action
Regadenoson is a potent and selective agonist for the adenosine A₂A receptor.[1][2] Its therapeutic action relies on the vasodilation of coronary arteries to mimic the effects of exercise-induced stress on the heart.[1] Activation of the A₂A receptor, a G-protein coupled receptor, initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This rise in cAMP ultimately results in the relaxation of vascular smooth muscle and increased coronary blood flow.[3]
Synthesis of Regadenoson and the Origin of Process Impurities
The multi-step synthesis of Regadenoson is a primary source of process-related impurities.[4] These impurities can arise from starting materials, intermediates, by-products of side reactions, and degradation of the active pharmaceutical ingredient (API) during synthesis and storage.[4][5]
One common synthetic route involves the reaction of 2-chloroadenine (B193299) with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinoadenine.[6] This intermediate is then cyclized, aminated, and glycosylated to yield Regadenoson.[6] The use of hydrazine, a known genotoxic reagent, necessitates strict control of related impurities.[7] Alternative synthetic pathways aim to avoid the use of hydrazine to reduce the risk of genotoxic impurities.[7]
Known Process-Related Impurities Include:
-
Starting Material and Intermediates: 2-Chloroadenosine is a key intermediate and a potential impurity.[8][9] 2-Hydrazino Adenosine is another critical intermediate that can be carried over into the final product.[10]
-
By-products: Dimeric derivatives can form during the synthesis.[11] Other identified by-products include 1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide.
-
Degradation Products: Forced degradation studies have shown that Regadenoson is susceptible to hydrolysis under acidic and alkaline conditions, as well as to oxidation.[10] This can lead to the formation of impurities such as Regadenoson acid (1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic acid).[10] Other degradation products identified include Deribose, Dimethyl Amine, and Ethyl Amine Analogue.
The following diagram illustrates a common synthetic pathway for Regadenoson and highlights the potential introduction of process impurities.
Analytical Methodologies for Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary analytical technique for the detection, separation, and quantification of Regadenoson and its related impurities.[5][8][9][10]
Representative Analytical HPLC Method
The following table summarizes a typical analytical HPLC method for Regadenoson impurity profiling based on available literature.
| Parameter | Condition |
| Column | ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm or equivalent |
| Mobile Phase A | 1.0 mL of Methane Sulfonic acid in 1000 mL of water |
| Mobile Phase B | Acetonitrile/Methanol (1:1 v/v)[9] |
| Gradient | A gradient elution is typically employed to separate all impurities. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 272 nm |
| Injection Volume | 5 µL |
| Diluent | Dimethyl Sulfoxide (DMSO) |
Isolation and Characterization of Impurities
The isolation of individual impurities for structural elucidation is crucial for understanding their potential impact and for the development of reference standards. Preparative HPLC is the method of choice for isolating impurities in sufficient quantities for spectroscopic analysis.
Experimental Protocol: Isolation of a Regadenoson Impurity by Preparative HPLC
This protocol is a representative example for the isolation of a process-related impurity.
-
Method Development and Optimization:
-
Develop an analytical HPLC method capable of resolving the target impurity from Regadenoson and other impurities.
-
Optimize the mobile phase composition and gradient to maximize the resolution of the target impurity peak.
-
Perform loadability studies on the analytical column to determine the maximum sample concentration and injection volume before significant loss of resolution.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the optimized analytical method to a preparative HPLC system equipped with a larger dimension column of the same stationary phase.
-
Adjust the flow rate and injection volume proportionally to the column dimensions.
-
Prepare a concentrated solution of the crude Regadenoson mixture containing the target impurity in a suitable solvent.
-
-
Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution profile using a UV detector at the appropriate wavelength.
-
Collect the fraction corresponding to the retention time of the target impurity. Multiple injections may be necessary to obtain a sufficient amount of the isolated impurity.
-
-
Purity Analysis and Characterization:
-
Analyze the collected fraction using the analytical HPLC method to confirm its purity.
-
If necessary, perform a second purification step.
-
Remove the solvent from the purified fraction, typically by lyophilization or evaporation under reduced pressure.
-
Characterize the structure of the isolated impurity using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
The following diagram illustrates a general workflow for the isolation and characterization of a Regadenoson process impurity.
Quantitative Analysis of Regadenoson Impurities
The levels of impurities in the final Regadenoson drug substance are strictly controlled to ensure its safety and efficacy. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identification, and qualification of impurities.
The following table summarizes some of the known impurities of Regadenoson and their typical specification limits.
| Impurity Name | Type | Typical Specification Limit |
| Deribose | Degradation | Not more than 0.03% |
| Dimethyl Amine | Degradation | Not more than 0.03% |
| Regadenoson Acid | Process/Degradation | Not more than 0.03% |
| Ethyl Amine Analogue | Process | Not more than 0.03% |
| 2-Chloroadenosine | Process Intermediate | To be controlled |
| 2-Hydrazino Adenosine | Process Intermediate | To be controlled (potential genotoxin) |
| Dimeric Impurities | Process By-product | To be controlled |
Regadenoson A₂A Receptor Signaling Pathway
The pharmacological effect of Regadenoson is initiated by its binding to the A₂A adenosine receptor. The following diagram illustrates the key steps in the signaling pathway.
Conclusion
The identification, isolation, and characterization of process-related impurities are critical aspects of the development and manufacturing of Regadenoson. A thorough understanding of the synthetic process and degradation pathways allows for the implementation of effective control strategies to ensure the quality, safety, and efficacy of the final drug product. The use of advanced analytical techniques, particularly RP-HPLC coupled with spectroscopic methods, is essential for the comprehensive impurity profiling of Regadenoson.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. US20170002036A1 - Crystal form of regadenoson and preparation method thereof - Google Patents [patents.google.com]
- 3. uspnf.com [uspnf.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. US9771390B2 - Process for the preparation of regadenoson - Google Patents [patents.google.com]
- 7. Secure Verification [machinery.mas.bg.ac.rs]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. jocpr.com [jocpr.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 1-epi-Regadenoson Hydrazone
Introduction
Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. During the synthesis of Regadenoson, various process-related impurities and degradation products can arise. One such potential impurity is 1-epi-Regadenoson hydrazone, which is an intermediate in the synthesis of an α-isomer impurity of Regadenoson.[1][2][3][4] The monitoring and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of this compound in drug substances and formulations. The method is designed to be specific, accurate, and precise, in accordance with ICH guidelines.
Principle
This method utilizes RP-HPLC with UV detection to separate this compound from Regadenoson and other related substances. The separation is achieved on a C18 stationary phase with a gradient elution system composed of an aqueous buffer and an organic modifier. The analyte is quantified by comparing its peak area to that of a reference standard of known concentration.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Regadenoson reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Methane (B114726) Sulfonic Acid (or other suitable buffer salt like potassium dihydrogen phosphate).
-
Dimethyl Sulfoxide (DMSO) (HPLC grade).
-
Water (HPLC grade).
-
Experimental Protocols
1. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Prepare a solution of 1.0 ml of methane sulfonic acid in 1000 ml of water.[5] Filter and degas the solution.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Dimethyl Sulfoxide (DMSO).[5]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Working Standard Solution: Dilute the standard stock solution with the diluent to a suitable concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the Regadenoson drug substance or a known amount of the drug product in the diluent to a final concentration within the linear range of the method.
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Condition |
| Column | ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm or equivalent[5] |
| Mobile Phase A | 1.0 ml of Methane Sulfonic Acid in 1000 ml of Water[5] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient program should be developed to ensure adequate separation of this compound from Regadenoson and other impurities. A suggested starting point is a linear gradient from a low to a high percentage of Mobile Phase B over a sufficient run time. |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 272 nm[5] |
| Injection Volume | 5 µL[5] |
| Run Time | Approximately 55 minutes (may be optimized)[5] |
3. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical acceptance criteria and illustrative performance data based on methods for related Regadenoson impurities.[5]
| Validation Parameter | Acceptance Criteria | Illustrative Performance Data |
| Specificity | The peak of interest should be free from interference from other components. | Peak purity analysis demonstrates no co-eluting peaks. |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.9995[5] |
| Accuracy (% Recovery) | 80.0% - 120.0% | 102.8% - 111.1%[5] |
| Precision (% RSD) | ≤ 2.0% | 0.24% - 1.18%[5] |
| LOD | Signal-to-Noise ratio of approximately 3:1 | 3.3 - 4.8 µg/mL[5] |
| LOQ | Signal-to-Noise ratio of approximately 10:1 | 10.7 - 14.1 µg/mL[5] |
| Robustness | No significant impact on results with minor variations in method parameters. | Within acceptable limits. |
4. Data Analysis
The concentration of this compound in the sample is calculated by comparing the peak area of the analyte in the sample chromatogram with the peak area of the reference standard.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies on Regadenoson should be performed.[6] Significant degradation of Regadenoson was observed under oxidative and acid/base hydrolysis conditions.[5] The analytical method should be capable of separating this compound from any degradation products formed.
Visualization of Experimental Workflow and Method Validation
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of analytical method validation for this compound.
References
Application Note: Quantitative Analysis of 1-epi-Regadenoson Hydrazone in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-epi-Regadenoson hydrazone in human plasma. This compound is an intermediate in the synthesis of the α-isomer impurity of Regadenoson, a selective A2A adenosine (B11128) receptor agonist.[1] A reliable method for its quantification is crucial for pharmacokinetic studies and quality control in drug development. This method utilizes solid-phase extraction for sample cleanup and an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for detection. The assay has been validated for linearity, precision, accuracy, and recovery.
Introduction
Regadenoson is a pharmacological stress agent used in myocardial perfusion imaging.[2][3] During its synthesis and storage, various impurities can arise, which require careful monitoring to ensure the safety and efficacy of the drug product.[4][5] this compound is a key intermediate in the formation of a potential isomer impurity of Regadenoson.[1] Therefore, a highly selective and sensitive analytical method is essential for its detection and quantification in biological matrices.
This application note presents a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS. The method is suitable for researchers, scientists, and drug development professionals involved in the bioanalysis of Regadenoson and its related compounds.
Experimental
-
This compound reference standard
-
Internal Standard (IS): Regadenoson-¹³C₅,¹⁵N₂
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
A summary of the optimized LC-MS/MS parameters is provided in Table 1.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Value |
| LC Parameters | |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 409.2 → 136.1Internal Standard: m/z 416.2 → 141.1 |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 55 psi |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500 °C |
| Declustering Potential (DP) | 80 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 V |
| Collision Cell Exit Potential (CXP) | 12 V |
(Note: The m/z values for this compound are hypothetical and based on the structure of Regadenoson, as specific experimental data is not publicly available.)
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to obtain calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
The method was validated according to industry guidelines for bioanalytical method validation. A summary of the validation results is presented in the following tables.
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 0.1 - 100 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Low | 0.3 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Medium | 30 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| High | 80 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
(Note: The data presented in Tables 2 and 3 are representative and hypothetical, illustrating the expected performance of a validated bioanalytical method.)
Table 4: Recovery
| Analyte | QC Level | Mean Recovery (%) |
| This compound | Low | 92.5 |
| Medium | 95.1 | |
| High | 93.8 | |
| Internal Standard | - | 94.2 |
(Note: The data presented in Table 4 is representative and hypothetical.)
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
Application Notes and Protocols for Forced Degradation Studies of 1-epi-Regadenoson Hydrazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on 1-epi-Regadenoson hydrazone, an intermediate in the synthesis of a Regadenoson impurity.[1][2] Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[3][4]
Introduction to this compound and Forced Degradation
This compound is a key intermediate in the synthesis of the α-isomer impurity of Regadenoson.[1][2] Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent for myocardial perfusion imaging.[5][6][7] Understanding the degradation pathways of synthetic intermediates like this compound is critical for controlling impurities in the final active pharmaceutical ingredient (API).
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[3][8] The goal is to generate degradation products that could potentially form under normal storage conditions over a longer period. This information is vital for the development of robust manufacturing processes and stable formulations.
Experimental Protocols
The following protocols are designed as a starting point for the forced degradation of this compound. The concentration of the stressor and the duration of the study may need to be adjusted based on the observed stability of the compound. A recommended starting concentration for the study is 1 mg/mL of this compound.[8]
Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ortho-phosphoric acid
-
Water, HPLC grade or purified
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent. Based on the properties of the parent compound, Regadenoson, a mixture of water and an organic solvent like acetonitrile or methanol is a reasonable starting point.
Forced Degradation Conditions
2.3.1. Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at room temperature for 24 hours.
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C) for a shorter duration.[8]
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
2.3.2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours. Studies on Regadenoson have shown rapid degradation under basic conditions.[9]
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
2.3.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light. Significant degradation of Regadenoson has been observed under oxidative conditions.[9]
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
2.3.4. Thermal Degradation
-
Place the solid this compound in a calibrated oven at 80°C for 48 hours.
-
Also, expose a solution of the compound (1 mg/mL) to the same conditions.
-
After exposure, allow the samples to cool to room temperature.
-
Dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples for HPLC analysis.
2.3.5. Photolytic Degradation
-
Expose the solid this compound and a 1 mg/mL solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8] A typical exposure is 1.2 million lux hours and 200 watt-hours/square meter.[8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for HPLC analysis.
Analytical Methodology
A stability-indicating analytical method is essential for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common choice. The following is a suggested starting point based on methods used for Regadenoson.[5][9]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Ortho-phosphoric acid in water (pH adjusted to 3.2) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | To be optimized to achieve separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Assay of this compound (%) | Number of Degradation Products | % of Major Degradant |
| Control | 100 | 0 | - |
| 0.1 M HCl, RT, 24h | Data | Data | Data |
| 0.1 M NaOH, RT, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Thermal (Solid), 80°C, 48h | Data | Data | Data |
| Thermal (Solution), 80°C, 48h | Data | Data | Data |
| Photolytic (Solid) | Data | Data | Data |
| Photolytic (Solution) | Data | Data | Data |
Note: This table should be populated with experimental data.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study.
Caption: Workflow for forced degradation studies.
Regadenoson Signaling Pathway
Regadenoson acts as an agonist at the A2A adenosine receptor, which is a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to coronary vasodilation. Understanding this pathway is important as degradation products could potentially interact with the same or other receptors, leading to unintended biological effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. jocpr.com [jocpr.com]
- 6. asnc.org [asnc.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. jetir.org [jetir.org]
Application of 1-epi-Regadenoson Hydrazone in Pharmaceutical Quality Control
Application Note & Protocol
Introduction
Regadenoson, a selective A2A adenosine (B11128) receptor agonist, is a widely used pharmacological stress agent in myocardial perfusion imaging.[1][2][3][4] The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure its safety and efficacy. "1-epi-Regadenoson hydrazone" has been identified as an intermediate in the synthesis of an α-isomer impurity of Regadenoson.[5][6] Therefore, the development of robust analytical methods for the detection and quantification of this impurity is essential for the quality control of Regadenoson.
This document provides a detailed application note and protocol for the identification and quantification of this compound in Regadenoson drug substance and drug product, primarily utilizing High-Performance Liquid Chromatography (HPLC).
Logical Relationship of Impurity Formation
The following diagram illustrates a potential pathway for the formation of 1-epi-Regadenoson and its subsequent conversion to the hydrazone intermediate during the synthesis process.
Caption: Potential formation pathway of this compound.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is proposed for the separation and quantification of this compound from Regadenoson and other related substances. The method is designed to be specific, precise, accurate, and robust, in line with ICH guidelines.[7]
Experimental Protocol: HPLC Method for this compound
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm (or equivalent)[7] |
| Mobile Phase A | 1.0 mL of Methane Sulfonic acid in 1000 mL of water[7] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 0.8 mL/min[7] |
| Column Temperature | 30°C[7] |
| Detection Wavelength | 272 nm[7] |
| Injection Volume | 5 µL[7] |
| Diluent | Dimethyl Sulfoxide (DMSO)[7] |
| Run Time | Approximately 55 minutes[7] |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 95 | 5 |
| 35 | 40 | 60 |
| 45 | 20 | 80 |
| 50 | 95 | 5 |
| 55 | 95 | 5 |
3. Preparation of Solutions:
-
Standard Solution (for identification and quantification):
-
Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Further dilute to a final concentration of approximately 0.5 µg/mL.
-
-
Sample Solution (Regadenoson Drug Substance):
-
Accurately weigh about 50 mg of the Regadenoson sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Spiked Sample Solution (for accuracy and specificity):
-
Prepare the sample solution as described above.
-
Spike with a known amount of this compound standard solution to achieve a concentration at the specification level.
-
Experimental Workflow for Quality Control
The following diagram outlines the workflow for the quality control testing of this compound in a pharmaceutical setting.
Caption: Workflow for HPLC analysis of this compound.
Method Validation Parameters
To ensure the suitability of the analytical method, the following validation parameters should be assessed according to ICH guidelines:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the this compound peak from Regadenoson and other potential impurities. Forced degradation studies on Regadenoson can help identify potential degradation products and confirm their separation from the analyte of interest.[1][3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit should be analyzed.
-
Accuracy: The closeness of the test results to the true value. This is determined by applying the method to a sample of known purity (spiked sample) and comparing the results to the known value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quantitative Data Summary
The following tables provide illustrative acceptance criteria and results for the validation of the HPLC method for this compound. These values are typical for pharmaceutical impurity analysis and should be established for each specific laboratory and product.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Standard Injections (n=6) | ≤ 2.0% |
Table 3: Method Validation Summary (Illustrative Data)
| Parameter | Specification | Illustrative Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995[7] |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 103.2% |
| Precision (% RSD) | Repeatability: ≤ 5.0%Intermediate: ≤ 10.0% | Repeatability: 1.5%Intermediate: 3.2% |
| LOD | Report | ~0.01% |
| LOQ | Report | ~0.03% |
| Specificity | No interference at the retention time of the analyte | Peak purity confirms no co-eluting peaks |
Conclusion
The detailed application note and protocol described provide a robust framework for the quality control of this compound in Regadenoson pharmaceutical products. The RP-HPLC method, when properly validated, is a powerful tool for ensuring that the levels of this potential impurity are maintained below the established safety thresholds, thereby guaranteeing the quality and safety of the final drug product. The provided workflows and data tables serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Regadenoson.
References
Application Note and Protocol for Regadenoson Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson, a selective A2A adenosine (B11128) receptor agonist, is utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1][2] Its chemical name is 2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine, with the chemical formula C₁₅H₁₈N₈O₅.[3] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Therefore, a robust analytical protocol for the identification, quantification, and control of impurities is essential.
Impurities in Regadenoson can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products).[1][3] Regulatory bodies, such as those following ICH guidelines, mandate strict control over these impurities.[1] This document provides a comprehensive experimental protocol for the impurity profiling of Regadenoson, employing modern analytical techniques to ensure the quality and stability of the drug substance.
Potential Impurities in Regadenoson
A thorough understanding of potential impurities is the foundation of a successful impurity profiling strategy. Impurities in Regadenoson can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities: These are substances that are formed during the synthesis of Regadenoson. They can include unreacted starting materials, intermediates, by-products, and reagents.[1][3] Some known process-related impurities include various isomers and related compounds arising from the complex multi-step synthesis.[1]
Degradation Products: These impurities result from the chemical breakdown of the Regadenoson molecule under the influence of environmental factors such as light, heat, humidity, and pH.[3][4] Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.[5][6]
Table 1: Known and Potential Impurities of Regadenoson
| Impurity Name/Type | Potential Source | Analytical Technique for Detection |
| Regadenoson Impurity A | Process-Related | HPLC-UV, LC-MS |
| Regadenoson Impurity C | Process-Related | HPLC-UV, LC-MS |
| Regadenoson Impurity D | Process-Related | HPLC-UV, LC-MS |
| Regadenoson Carboxylic Acid | Degradation/Process-Related | HPLC-UV, LC-MS |
| 2-Chloroadenosine | Process-Related | RP-HPLC[7][8] |
| Deribose | Degradation | HPLC[4] |
| Dimethyl Amine Analogue | Process-Related | HPLC[4] |
| Ethyl Amine Analogue | Process-Related | HPLC[4] |
| Isomeric Impurities | Process-Related | HPLC, LC-MS |
| Oxidation Products | Degradation | HPLC, LC-MS |
| Hydrolysis Products | Degradation | HPLC, LC-MS |
| Photolytic Degradants | Degradation | HPLC, LC-MS |
Experimental Workflow for Impurity Profiling
A systematic approach is crucial for the comprehensive profiling of impurities in Regadenoson. The following workflow outlines the key stages involved, from initial analysis to the identification and quantification of impurities.
Caption: Workflow for Regadenoson Impurity Profiling.
Detailed Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to predict the degradation pathways of Regadenoson and to ensure the stability-indicating nature of the analytical methods.[9] These studies involve subjecting the Regadenoson drug substance to various stress conditions that are more severe than accelerated stability testing conditions.[9] The goal is to achieve a target degradation of 5-20%.[10][11]
Protocol:
-
Acid Hydrolysis: Dissolve Regadenoson in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Regadenoson in 0.1 N NaOH and keep at room temperature for 1 hour. Rapid degradation is often observed under basic conditions.[4]
-
Oxidative Degradation: Treat Regadenoson solution with 3% H₂O₂ at room temperature for 24 hours. Significant degradation is expected under oxidative conditions.[4]
-
Thermal Degradation: Expose solid Regadenoson to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Regadenoson to UV light (254 nm) and fluorescent light for an extended period, as per ICH Q1B guidelines.
For all conditions, a control sample (unstressed) should be analyzed concurrently.
High-Performance Liquid Chromatography (HPLC) Method for Related Substances
A robust, stability-indicating HPLC method is the cornerstone of impurity profiling. The following method is designed to separate Regadenoson from its potential impurities.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm or equivalent[4] |
| Mobile Phase A | 1.0 mL of Methane Sulfonic acid in 1000 mL of water[4] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimized to separate all known and degradation impurities |
| Flow Rate | 0.8 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 272 nm[4] |
| Injection Volume | 5 µL[4] |
| Diluent | Dimethyl Sulfoxide (DMSO)[4] |
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][7]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
For the structural elucidation of unknown impurities detected during HPLC analysis, LC-MS/MS is a powerful tool.[1][12]
Protocol:
-
Develop an MS-compatible LC method. This often involves replacing non-volatile buffers (like phosphates) with volatile ones (e.g., formic acid, ammonium (B1175870) acetate).[12]
-
Analyze the stressed samples and any samples showing unknown peaks by LC-MS.
-
Acquire full scan MS data to determine the molecular weight of the impurities.
-
Perform MS/MS fragmentation of the impurity peaks to obtain structural information.
-
Utilize software tools for molecular formula generation and database searching to aid in the identification of the impurity structure.[12][13]
Data Presentation and Analysis
All quantitative data from the impurity analysis should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Example of Impurity Data Summary from Forced Degradation Studies
| Stress Condition | Regadenoson Assay (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Total Unknown Impurities (%) | Mass Balance (%) |
| Control (Unstressed) | 99.8 | 0.05 | 0.03 | < 0.01 | 99.9 |
| Acid Hydrolysis | 92.5 | 1.2 | 0.8 | 4.5 | 99.0 |
| Base Hydrolysis | 85.1 | 2.5 | 1.5 | 9.8 | 98.9 |
| Oxidation | 90.3 | 0.5 | 3.2 | 5.0 | 99.0 |
| Thermal | 98.7 | 0.06 | 0.04 | 0.1 | 98.9 |
| Photolytic | 96.2 | 0.2 | 0.1 | 2.5 | 99.0 |
Mass balance is a critical parameter in forced degradation studies, ensuring that all degradation products are accounted for.
Conclusion
This application note provides a comprehensive framework for the impurity profiling of Regadenoson. The detailed protocols for forced degradation studies, HPLC analysis, and LC-MS identification, along with the structured approach to data analysis, will enable researchers and drug development professionals to effectively monitor and control impurities in Regadenoson. Adherence to these protocols will contribute to ensuring the quality, safety, and efficacy of this important pharmaceutical agent, in line with global regulatory expectations. The identification of impurities is crucial for quality control during production and for assessing the stability of the Regadenoson drug substance.[5][6]
References
- 1. veeprho.com [veeprho.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. jetir.org [jetir.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. hpst.cz [hpst.cz]
- 13. chemaxon.com [chemaxon.com]
Application Note: Chromatographic Separation of Regadenoson and Its Impurities
Introduction
Regadenoson (B1679255) is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging (MPI).[1][2][3] It induces coronary vasodilation, mimicking the effects of exercise.[1][4] The purity of regadenoson is critical for its safety and efficacy, necessitating robust analytical methods to identify and quantify any process-related and degradation impurities. This document provides a detailed protocol for the chromatographic separation of regadenoson from its potential impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), in accordance with ICH guidelines.[4][5]
Impurities in regadenoson can originate from the manufacturing process or degradation of the drug substance over time.[6] Common impurities may include starting materials, by-products, and degradation products formed under stress conditions such as hydrolysis, oxidation, and photolysis.[4][7] Forced degradation studies are crucial to identify these potential degradation products and to develop stability-indicating analytical methods.[7]
Experimental Protocols
This section details the methodologies for the RP-HPLC analysis of regadenoson and its impurities. Two distinct methods are presented below, derived from validated procedures.
Method 1: Gradient RP-HPLC for Comprehensive Impurity Profiling
This method is designed to separate a broad range of potential impurities of regadenoson.
-
Sample Preparation:
-
Prepare a diluent solution of Dimethyl Sulfoxide (DMSO).
-
Accurately weigh and dissolve the regadenoson sample in the diluent to achieve a final concentration of approximately 0.4 mg/mL.
-
For the control solution, dilute the sample solution with water to a concentration of 0.004 mg/mL.
-
-
Chromatographic Conditions:
-
Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm particle size (or equivalent)[4]
-
Mobile Phase A: 1.0 mL of Methane Sulfonic acid in 1000 mL of water[4]
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 10 20 30 45 45 60 50 10 | 55 | 10 |
-
Flow Rate: 0.8 mL/min[4]
-
Column Temperature: 30°C[4]
-
Detection Wavelength: 272 nm[4]
-
Injection Volume: 5 µL[4]
-
Run Time: 55 minutes[4]
-
Method 2: Isocratic RP-HPLC for 2-Chloroadenosine (B27285) Impurity
This method is specifically tailored for the separation and quantification of the process-related impurity, 2-chloroadenosine.[5]
-
Sample Preparation:
-
Prepare the mobile phase as described below to be used as the diluent.
-
Prepare a standard solution of 2-chloroadenosine in the diluent.
-
Prepare the regadenoson sample solution in the diluent.
-
-
Chromatographic Conditions:
Data Presentation
The following tables summarize the quantitative data from the validation of the gradient RP-HPLC method for regadenoson and its impurities.
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | Complies |
| Theoretical Plates | ≥ 2000 | Complies |
| Retention Time (Regadenoson) | Approx. 17.1 min | 17.1 min[4] |
| Resolution between peaks | ≥ 1.5 | > 1.5[9] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9995[4] |
| Accuracy (% Recovery) | 102.8 - 111.1%[4] |
| Precision (%RSD) | 0.24 - 1.18%[4] |
| Limit of Detection (LOD) | 3.3 - 4.8 ng/mL[4] |
| Limit of Quantification (LOQ) | 10.7 - 14.1 ng/mL[4] |
| Robustness | Within acceptable limits[4] |
Table 3: List of Known Regadenoson Impurities
| Impurity Name | Source |
| Deribose | Synthesis By-product/Degradation[4] |
| Dimethyl Amine | Synthesis By-product[4] |
| Regadenoson Acid | Degradation[4] |
| Ethyl Amine Analogue | Synthesis By-product[4] |
| EAC (Ethyl 1-(6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate) | Synthesis By-product[4] |
| EAS (1-(6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-N-ethyl-1H-pyrazole-4-carboxamide) | Synthesis By-product[4] |
| 2-Chloroadenosine | Process-Related Impurity[5][10] |
| Regadenoson Impurity 4 | Process-Related Impurity[1] |
| 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic acid | Process-Related Impurity[1] |
| 1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide | Process-Related Impurity[1] |
| 2-(1H-Pyrazol-1-yl)adenosine | Process-Related Impurity[1] |
| 2-Hydrazino Adenosine | Process-Related Impurity[1] |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the chromatographic analysis of regadenoson.
Caption: Workflow for Regadenoson Impurity Analysis.
Caption: Regadenoson Forced Degradation Pathways.
Conclusion
The described RP-HPLC methods are demonstrated to be specific, precise, accurate, and robust for the separation and quantification of regadenoson and its related impurities.[4] The gradient method is particularly suitable for a comprehensive analysis of process-related and degradation impurities, making it a valuable tool for quality control and stability studies of regadenoson in both bulk drug and pharmaceutical dosage forms. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. veeprho.com [veeprho.com]
- 2. Regadenoson | C15H18N8O5 | CID 219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. jetir.org [jetir.org]
- 5. jocpr.com [jocpr.com]
- 6. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN105866290A - High performance liquid chromatographic analysis method for related substances of regadenoson - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR-Based Characterization of Regadenoson Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the identification, structural elucidation, and quantification of impurities in the cardiac stress agent, regadenoson (B1679255). The protocols outlined herein are intended to support quality control, stability testing, and drug development processes.
Introduction
Regadenoson, a selective A2A adenosine (B11128) receptor agonist, is a critical pharmacological agent used in myocardial perfusion imaging.[1] Like any pharmaceutical compound, the presence of impurities, which can arise during synthesis or degradation, must be carefully monitored to ensure the safety and efficacy of the drug product.[2] NMR spectroscopy is an unparalleled analytical technique for the structural characterization of organic molecules, making it an indispensable tool for impurity profiling.[3]
This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), for the comprehensive analysis of regadenoson and its impurities.
logical Relationships of NMR Techniques in Impurity Analysis
The following diagram illustrates the logical workflow for characterizing an unknown impurity using a suite of NMR experiments.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Solvent Selection : Choose a deuterated solvent in which regadenoson and its impurities are soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice.
-
Concentration :
-
For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient.
-
For ¹³C and 2D NMR experiments, a higher concentration of 10-20 mg/mL may be necessary to achieve an adequate signal-to-noise ratio in a reasonable time.
-
-
Procedure :
-
Accurately weigh the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 400 MHz or 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample.
3.2.1. 1D ¹H NMR
-
Pulse Program : Standard single-pulse experiment (e.g., zg30).
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans.
-
Temperature : 298 K.
3.2.2. 1D ¹³C NMR
-
Pulse Program : Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans.
-
Temperature : 298 K.
3.2.3. 2D COSY
-
Pulse Program : Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width (F2 and F1) : 12-16 ppm.
-
Number of Increments (F1) : 256-512.
-
Number of Scans per Increment : 2-8.
-
Relaxation Delay : 1-2 seconds.
3.2.4. 2D HSQC
-
Pulse Program : Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2) : 12-16 ppm.
-
Spectral Width (F1) : 160-200 ppm.
-
Number of Increments (F1) : 128-256.
-
Number of Scans per Increment : 4-16.
-
Relaxation Delay : 1-2 seconds.
3.2.5. 2D HMBC
-
Pulse Program : Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
-
Spectral Width (F2) : 12-16 ppm.
-
Spectral Width (F1) : 200-240 ppm.
-
Number of Increments (F1) : 256-512.
-
Number of Scans per Increment : 8-32.
-
Relaxation Delay : 1.5-2.5 seconds.
-
Long-range Coupling Delay (¹JCH) : Optimized for 4-8 Hz.
Data Processing
-
Apply appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) to improve the signal-to-noise ratio and resolution.
-
Perform Fourier transformation.
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ 2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is at δ 39.52 ppm.
-
Integrate the signals in the ¹H NMR spectrum for quantitative analysis.
Data Presentation: Known Impurities and NMR Data
The following tables summarize known process-related and degradation impurities of regadenoson. While a comprehensive public database of NMR data for all regadenoson impurities is not available, representative data for a known process-related impurity is provided as an example.
Table 1: Known Process and Degradation Impurities of Regadenoson
| Impurity Name | Molecular Formula | Origin |
| Regadenoson Impurity-A | C₁₁H₁₆N₆O₄ | Process-Related[2] |
| Regadenoson Impurity-D | C₁₆H₁₉N₇O₆ | Process-Related[2] |
| 1-(6-amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide | C₁₀H₁₀N₈O | Degradation[4] |
| Impurity F | - | Process-Related[1] |
Note: This is not an exhaustive list. Further impurities may be identified through forced degradation studies.
Table 2: Example ¹H and ¹³C NMR Data for Regadenoson Process-Related Impurity F in DMSO-d₆
| Signal | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-8 | 8.40 (1H, brs) | - |
| H-2 | 8.14 (1H, s) | - |
| NH₂ | 7.69 (2H, s) | - |
| C-4 | - | 162.07 |
| C-2 | - | 155.71 |
| C-6 | - | 152.74 |
| C-8 | - | 140.47 |
Data obtained from literature.[1] Specific assignments for all carbons were not provided in the source.
Experimental Workflow for Impurity Characterization
The following diagram outlines the general workflow for identifying and characterizing regadenoson impurities.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D techniques, provides an exceptionally powerful platform for the detailed characterization of regadenoson impurities. The protocols and data presented in these application notes serve as a foundational guide for researchers and scientists in the pharmaceutical industry. By applying these methodologies, a comprehensive understanding of the impurity profile of regadenoson can be achieved, ensuring the development of a safe, effective, and high-quality pharmaceutical product. It is important to note that five novel degradation products of regadenoson have been successfully characterized using advanced spectroscopic techniques including IR, 1H NMR, 13C NMR, and Mass spectra.[1] The identification of these impurities is crucial for quality control during production and for assessing the stability of the regadenoson drug substance.[1]
References
Troubleshooting & Optimization
improving yield and purity of 1-epi-Regadenoson hydrazone synthesis
Welcome to the technical support center for the synthesis of 1-epi-Regadenoson hydrazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound is a chemical intermediate in the synthesis of the alpha-isomer impurity of Regadenoson.[1][2] Regadenoson is a selective A₂A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2] Understanding and controlling the formation of its impurities, including the alpha-isomer, is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound typically involves the reaction of a 2-chloro-adenosine derivative, specifically the alpha-epimer, with a hydrazine (B178648) source. A key patent in this area (CN105968156A) outlines a synthetic pathway that starts with 2,6-dichloropurine (B15474) and β-D-1,2,3,5-tetra-O-acetyl-D-ribose to produce a salt of α-2-chloroadenosine, which is then subjected to hydrazinolysis.
Q3: What are the critical parameters influencing the yield and purity of the reaction?
A3: Several factors can significantly impact the outcome of the synthesis:
-
Purity of Starting Materials: The purity of the α-2-chloroadenosine derivative is paramount. Impurities in the starting material can lead to side reactions and complicate purification.
-
Reaction Temperature: The temperature of the hydrazinolysis reaction needs to be carefully controlled to balance the reaction rate with the stability of the product and minimize side reactions.
-
Stoichiometry: The molar ratio of the hydrazine source to the adenosine derivative can affect the reaction completeness and the formation of byproducts. An excess of hydrazine is often used to drive the reaction to completion.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.
-
pH Control: Hydrazone formation is a pH-sensitive reaction. While typically acid-catalyzed, using a strong acid can protonate the hydrazine, rendering it non-nucleophilic. A neutral to slightly basic medium is often employed for the reaction of halo-purines with hydrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the product during reaction or workup. 3. Loss of product during purification. | 1. Monitor the reaction by TLC or HPLC to ensure completion. Consider increasing the reaction time or temperature moderately. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation. Avoid excessively high temperatures. 3. Optimize the purification procedure. For recrystallization, ensure the correct solvent and temperature are used to minimize solubility of the product in the mother liquor. For column chromatography, select an appropriate stationary and mobile phase to ensure good separation and recovery. |
| Low Purity (Multiple Spots on TLC/Peaks in HPLC) | 1. Presence of unreacted starting material. 2. Formation of side products (e.g., azine impurity). 3. Degradation of the product. | 1. Ensure the reaction goes to completion. If necessary, use a larger excess of the hydrazine reagent. 2. Azine formation can occur, especially with hydrazine hydrate (B1144303). Consider using anhydrous hydrazine. Optimize purification to separate the hydrazone from the azine. 3. Avoid harsh acidic or basic conditions during workup and purification, as hydrazones can be susceptible to hydrolysis. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. The product is intrinsically difficult to crystallize. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Try trituration with a non-polar solvent to induce solidification. If recrystallization is attempted, screen a variety of solvents and solvent mixtures. Seeding with a previously obtained crystal can also be effective. |
| Difficulty with Purification by Column Chromatography | 1. The compound is highly polar and streaks on silica (B1680970) gel. 2. The compound is unstable on silica gel. | 1. For highly polar and basic compounds like nucleoside derivatives, consider using a modified mobile phase. Adding a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can improve peak shape and reduce tailing. 2. If instability on silica is suspected, consider using a different stationary phase such as alumina (B75360) (basic or neutral) or C18 reversed-phase silica. |
Experimental Protocols
While a detailed, publicly available protocol specifically for this compound is limited, the following general procedures for the synthesis and purification of related nucleoside hydrazones can be adapted.
General Protocol for Hydrazinolysis of a 2-Chloro-Adenosine Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-2-chloroadenosine derivative in a suitable solvent (e.g., ethanol, isopropanol, or water).
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can then be purified.
Purification Protocol 1: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for polar nucleoside derivatives include water, ethanol, methanol, or mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel is commonly used. For very polar and basic compounds, alumina (neutral or basic) can be an alternative.
-
Mobile Phase Selection: A polar eluent system is typically required. Start with a mixture of a relatively non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol). To improve the separation of basic compounds and reduce tailing, a small percentage of a base (e.g., triethylamine or ammonium hydroxide) can be added to the mobile phase.
-
Procedure: Pack the column with the chosen stationary phase. Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the column. Elute the column with the selected mobile phase, collecting fractions and monitoring them by TLC or HPLC to identify the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the formation of hydrazone impurities in regadenoson synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of hydrazone and related impurities during the synthesis of Regadenoson (B1679255).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of hydrazone impurities in Regadenoson synthesis?
A1: Hydrazone and related impurities in Regadenoson synthesis can originate from several sources, primarily when the synthetic route involves the use of hydrazine (B178648) or its derivatives.[1][2] One common route proceeds through a 2-hydrazinoadenosine intermediate.[3] In this process, potential sources of impurities include:
-
Side reactions with solvents: If acetic acid is used as a solvent or reagent, it can react with the 2-hydrazinoadenosine intermediate to form an N-acetyl hydrazide impurity.[3]
-
Reactions with starting materials or intermediates: Unreacted starting materials or other intermediates may contain carbonyl groups that can react with hydrazine derivatives to form hydrazones.
-
Degradation of the drug substance: Regadenoson can degrade under certain conditions, such as extreme pH, to form impurities.[4]
Q2: What is the significance of controlling hydrazone impurities?
A2: Hydrazine and its derivatives are often classified as potentially genotoxic impurities.[5] Therefore, their levels in the final active pharmaceutical ingredient (API) must be strictly controlled to ensure the safety and quality of the drug product. Regulatory bodies like the ICH have stringent guidelines for controlling such impurities.[1]
Q3: What analytical methods are recommended for detecting and quantifying hydrazone impurities in Regadenoson?
A3: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for identifying and quantifying impurities in Regadenoson.[4][6][7][8][9] Key features of a suitable HPLC method include:
-
Column: A C18 or equivalent reversed-phase column is commonly used.[4][9]
-
Mobile Phase: A gradient elution with a buffer (e.g., phosphate (B84403) or methane (B114726) sulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically employed to achieve good separation of impurities.[4][6]
-
Detection: UV detection at an appropriate wavelength (e.g., 272 nm) is used to monitor the elution of Regadenoson and its impurities.[4]
-
Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the detection of all potential impurities.[4][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of N-acetyl hydrazide impurity detected. | Reaction of 2-hydrazinoadenosine with acetic acid used as a solvent or catalyst.[3][10] | - Solvent substitution: Consider alternative solvent systems that do not contain acetic acid. Explore mixtures of alcohols and water. - Temperature control: Lowering the reaction temperature may reduce the rate of this side reaction. - pH control: Maintain the reaction pH in a range that disfavors the formation of the N-acetyl hydrazide. |
| Presence of unknown peaks in the HPLC chromatogram. | Formation of various process-related or degradation impurities. | - Forced degradation studies: Perform stress testing (acid, base, oxidation, heat, light) on Regadenoson to identify potential degradation products.[3][4] - Impurity identification: Isolate and characterize the unknown impurities using techniques like LC-MS and NMR.[3] - Route scouting: Investigate alternative synthetic routes that may produce a cleaner impurity profile. |
| Poor separation of impurity peaks from the main Regadenoson peak. | Suboptimal HPLC method parameters. | - Method optimization: Adjust the mobile phase composition, gradient profile, pH, flow rate, and column temperature to improve resolution.[4][6] - Column selection: Experiment with different column chemistries (e.g., C8, phenyl-hexyl) to achieve better separation. |
| Formation of dimeric impurities. | Side reactions occurring during the synthesis, particularly when hydroxyl protecting groups are not used. | - Use of protecting groups: Employ suitable protecting groups for the hydroxyl functionalities of the ribose moiety to prevent side reactions.[11] |
Data Presentation
While specific quantitative data on the impact of all reaction conditions on hydrazone formation is proprietary and not extensively published, the following table summarizes the qualitative impact of key parameters based on general chemical principles and available literature.
| Parameter | Effect on Hydrazone Impurity Formation | General Recommendation |
| Temperature | Higher temperatures generally increase the rate of all reactions, including the formation of impurities. | Optimize the reaction temperature to ensure a reasonable reaction rate for the main transformation while minimizing side reactions. |
| pH | The rate of hydrazone formation is pH-dependent. Acidic conditions can catalyze the reaction but may also lead to the formation of acid-catalyzed degradation products.[5] | Carefully control the pH of the reaction mixture. The optimal pH will be a compromise between reaction rate and impurity formation. |
| Solvent | The choice of solvent can significantly influence reaction pathways. Solvents like acetic acid can directly participate in side reactions.[3] | Select a solvent system that is inert to the reactants and intermediates under the reaction conditions. |
| Purity of Starting Materials | Impurities in starting materials can carry through the synthesis or participate in side reactions. | Ensure the use of high-purity starting materials and intermediates. |
Experimental Protocols
Protocol 1: Regadenoson Synthesis via 2-Hydrazinoadenosine (Illustrative)
This protocol is based on a common synthetic route and highlights the step where hydrazone-related impurities can form.
Step 1: Synthesis of 2-Hydrazinoadenosine [3]
-
To a reaction vessel, add 2-chloroadenosine (B27285) and hydrazine hydrate.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and isolate the 2-hydrazinoadenosine product.
Step 2: Synthesis of Regadenoson [3]
-
Dissolve 2-hydrazinoadenosine in a suitable solvent system (e.g., a mixture of methanol and acetic acid).
-
Add a pyrazole-forming reagent (e.g., an ethoxymethylenemalonate derivative).
-
Heat the reaction mixture to the desired temperature and monitor for completion.
-
Upon completion, cool the reaction and isolate the crude Regadenoson.
-
Purify the crude product by recrystallization or chromatography.
Protocol 2: HPLC Method for Impurity Profiling
This protocol outlines a general HPLC method for the analysis of Regadenoson and its impurities.[4][6]
-
Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm (or equivalent)
-
Mobile Phase A: 1.0 mL of methanesulfonic acid in 1000 mL of water
-
Mobile Phase B: Methanol
-
Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm
-
Injection Volume: 5 µL
-
Diluent: Dimethyl Sulfoxide (DMSO)
Visualizations
Caption: A simplified workflow for the synthesis of Regadenoson.
Caption: Formation of an N-acetyl hydrazide impurity.
References
- 1. veeprho.com [veeprho.com]
- 2. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Secure Verification [machinery.mas.bg.ac.rs]
- 4. jetir.org [jetir.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. CN105866290A - High performance liquid chromatographic analysis method for related substances of regadenoson - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10442832B2 - Process of making regadenoson and novel polymorph thereof - Google Patents [patents.google.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 1-epi-Regadenoson hydrazone
Welcome to the technical support center for addressing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-epi-Regadenoson hydrazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as this compound.[1][2] These components can include salts, lipids, proteins, and other endogenous molecules.[1][3] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5][6] This interference can lead to either a suppression or enhancement of the analyte's signal, which can compromise the accuracy, precision, and sensitivity of the analysis.[3][4]
Q2: What are the primary causes of ion suppression and enhancement?
A2: Ion suppression and enhancement are the two main manifestations of matrix effects.[4][5]
-
Ion Suppression: This is the more common phenomenon and can be caused by several factors.[1] Co-eluting matrix components can compete with the analyte for ionization, thereby reducing the analyte's signal.[1][5] In electrospray ionization (ESI), matrix components can also alter the physical properties of the droplets, such as surface tension, which can hinder the release of analyte ions.[5]
-
Ion Enhancement: Although less frequent, some matrix components can actually increase the ionization efficiency of the analyte, leading to an artificially high signal.[1]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column.[6] A blank matrix sample is then injected. Any deviation in the baseline signal of the analyte at the retention time of co-eluting matrix components indicates ion suppression (a dip in the signal) or enhancement (a rise in the signal).[6]
-
Post-Extraction Spike Method: This is a quantitative approach to measure the matrix effect.[7] Two sets of samples are prepared: one where the analyte is spiked into a clean solvent (Set A) and another where the analyte is spiked into a blank matrix extract (Set B). The peak area of the analyte in both sets is then compared. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[8]
Q4: What are the most effective strategies to mitigate matrix effects for this compound?
A4: Mitigating matrix effects often involves a combination of strategies:
-
Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS analysis.[1] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can be optimized to selectively extract this compound while leaving behind the majority of matrix components.[1]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method can help separate the analyte of interest from co-eluting matrix components.[1] This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.[1]
-
Internal Standards: The use of a suitable internal standard (IS) is a powerful way to compensate for matrix effects.[3] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will have nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects.[4]
-
Standard Addition: In this method, known amounts of the analyte are added to the sample.[4] A calibration curve is then constructed from the spiked samples, which helps to correct for matrix-induced signal changes.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects during the LC-MS analysis of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Poor reproducibility of analyte peak area between injections | Inconsistent matrix effects due to sample variability. | - Implement a more robust sample preparation method (e.g., SPE).- Utilize a stable isotope-labeled internal standard. |
| Analyte signal is significantly lower than expected (Ion Suppression) | Co-eluting matrix components are suppressing the ionization of this compound. | - Optimize chromatographic conditions to separate the analyte from the suppression zone.- Improve sample cleanup to remove interfering compounds.- Dilute the sample, if sensitivity allows.[4] |
| Analyte signal is unexpectedly high and variable (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of this compound. | - Adjust chromatographic parameters to achieve better separation.- Employ a more selective sample preparation technique. |
| Calibration curve has poor linearity (low R² value) | Non-uniform matrix effects across the concentration range. | - Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).- Use the standard addition method. |
| Internal standard peak area is also variable | The internal standard is also affected by matrix effects. | - This is expected and the purpose of using an IS. Ensure the analyte-to-IS ratio is consistent.- If the IS variability is extreme, re-evaluate the sample preparation and chromatography. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
This compound reference standard
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Appropriate sample preparation materials (e.g., protein precipitation reagents, SPE cartridges)
Procedure:
-
Prepare 'Neat' Standard Solutions (Set A):
-
Prepare a series of standard solutions of this compound in a clean solvent mixture that mimics the final mobile phase composition. For example, at low, medium, and high concentrations (e.g., 10, 100, and 1000 ng/mL).
-
-
Prepare 'Post-Extraction Spiked' Samples (Set B):
-
Process at least six different lots of the blank biological matrix using the intended sample preparation method.
-
After the final extraction step, spike the blank matrix extracts with the same concentrations of this compound as in Set A.
-
-
LC-MS Analysis:
-
Analyze both sets of samples using the developed LC-MS method.
-
-
Data Analysis:
-
Calculate the average peak area for each concentration level in both Set A (AreaNeat) and Set B (AreaMatrix).
-
Calculate the Matrix Effect (%) for each concentration level: Matrix Effect (%) = (AreaMatrix / AreaNeat) x 100
-
Calculate the coefficient of variation (%CV) of the matrix effect across the different lots of the biological matrix. A %CV of <15% is generally considered acceptable.
-
Protocol 2: Mitigation of Matrix Effects using a Stable Isotope-Labeled Internal Standard
Objective: To compensate for matrix effects and improve the accuracy and precision of quantification using a stable isotope-labeled (SIL) internal standard.
Materials:
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., ¹³C₃, ¹⁵N₁-1-epi-Regadenoson hydrazone) as an internal standard (IS)
-
Biological matrix samples
-
LC-MS grade solvents and sample preparation materials
Procedure:
-
Prepare Working Solutions:
-
Prepare a stock solution of the IS.
-
Prepare a working IS solution at a fixed concentration.
-
-
Sample Preparation:
-
To all samples, calibration standards, and quality control samples, add a small, fixed volume of the working IS solution at the beginning of the sample preparation process.
-
Proceed with the established sample extraction protocol.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS method that monitors the mass transitions for both the analyte and the IS.
-
-
Data Analysis:
-
Construct the calibration curve by plotting the ratio of the analyte peak area to the IS peak area versus the analyte concentration.
-
Quantify the concentration of this compound in the unknown samples using the calibration curve based on the peak area ratios.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the assessment and mitigation of matrix effects.
Table 1: Quantitative Assessment of Matrix Effects on this compound in Human Plasma
| Concentration (ng/mL) | Average Peak Area (Neat Solution) | Average Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| 10 | 5,234 | 3,140 | 60.0% |
| 100 | 51,876 | 30,088 | 58.0% |
| 1000 | 521,987 | 297,533 | 57.0% |
| This illustrative data indicates significant ion suppression (approximately 40-43%) for this compound in human plasma. |
Table 2: Comparison of Quantitative Performance with and without an Internal Standard
| Sample | Concentration without IS (ng/mL) | %CV without IS | Concentration with IS (ng/mL) | %CV with IS |
| QC Low (25 ng/mL) | 18.5 | 18.2% | 24.8 | 4.5% |
| QC Medium (250 ng/mL) | 205.3 | 15.8% | 253.1 | 3.8% |
| QC High (750 ng/mL) | 612.8 | 16.5% | 745.9 | 4.1% |
| This hypothetical data demonstrates that the use of an internal standard significantly improves the accuracy and precision of the quantification by compensating for matrix effects. |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for quantitative matrix effect assessment.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. gtfch.org [gtfch.org]
Welcome to the technical support center for the analysis of regadenoson (B1679255) and its related substances. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their gradient elution HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a gradient HPLC method for regadenoson and its related substances?
A1: A common starting point for method development involves a reversed-phase C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or triethylamine (B128534) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient typically starts with a low percentage of the organic modifier, which is then increased over the course of the run to elute the more hydrophobic impurities.
Q2: How can I improve the resolution between regadenoson and its closely eluting impurities?
A2: To enhance resolution, you can try several approaches:
-
Modify the gradient slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Adjust the mobile phase pH: Altering the pH can change the ionization state of regadenoson and its impurities, which can significantly impact their retention and selectivity.
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Use a different column chemistry: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
Q3: My peak shapes for regadenoson are poor (e.g., tailing or fronting). What could be the cause?
A3: Poor peak shape can be caused by several factors:
-
Column overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Secondary interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with basic compounds like regadenoson, causing peak tailing. Adding a competing base, such as triethylamine, to the mobile phase can help mitigate this issue.
-
Inappropriate mobile phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.
-
Column degradation: A loss of stationary phase or contamination can lead to poor peak shapes. It may be necessary to wash or replace the column.
Q4: I am observing drifting retention times in my chromatograms. What should I investigate?
A4: Drifting retention times are often indicative of a lack of system equilibration or changes in the mobile phase composition.
-
Ensure proper column equilibration: Before starting a series of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing the column for a sufficient volume.
-
Check for mobile phase changes: Evaporation of the organic component or changes in the pH of the aqueous buffer can lead to retention time shifts. Prepare fresh mobile phase regularly.
-
Verify pump performance: Inconsistent solvent delivery from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly maintained.
-
Control column temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization of your gradient elution method for regadenoson.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution of Impurity Peaks | Inadequate separation between regadenoson and its related substances. | 1. Optimize Gradient: Decrease the gradient slope (e.g., from a 5-95% B in 20 min to 5-95% B in 40 min). 2. Adjust pH: Modify the pH of the aqueous mobile phase to alter the charge state of the analytes. 3. Change Organic Solvent: Substitute acetonitrile with methanol or use a ternary mixture. |
| Peak Tailing for Regadenoson | Secondary interactions with residual silanols on the column. | 1. Add a Competing Base: Incorporate 0.1% triethylamine into the aqueous mobile phase.[2] 2. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. |
| Variable Peak Areas | Inconsistent injection volume or sample degradation. | 1. Check Autosampler: Verify the precision of the autosampler by performing multiple injections of a standard. 2. Assess Sample Stability: Analyze samples over time to check for degradation. Store samples at a low temperature if necessary. |
| Ghost Peaks Appearing in the Blank Gradient | Carryover from previous injections or contaminated mobile phase. | 1. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection port between runs. 2. Prepare Fresh Mobile Phase: Contaminants in the mobile phase can accumulate on the column and elute during the gradient. |
| High Backpressure | Blockage in the HPLC system or column. | 1. Check for Blockages: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. 2. Filter Samples: Ensure all samples and mobile phases are filtered to prevent particulate matter from clogging the system. 3. Wash the Column: If the column is clogged, try back-flushing it with a strong solvent. |
Experimental Protocols
Below are examples of detailed methodologies for the analysis of regadenoson and its related substances.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of regadenoson and the separation of its process-related impurities and degradation products.[2]
-
Column: YMC-PAK ODS AQ, 150 mm × 4.6 mm, 3 µm
-
Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 4.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 40 | 55 | 45 |
| 50 | 40 | 60 |
| 50.01 | 90 | 10 |
| 60 | 90 | 10 |
Method 2: HPLC for Related Substances with an Ion-Pairing Agent
This method utilizes an ion-pairing agent to improve the retention and separation of polar impurities.[3]
-
Column: Reversed-phase C18
-
Mobile Phase A: 1-pentanesulfonic acid sodium solution (e.g., 15 mmol/L in phosphate buffer, pH 4.2)
-
Mobile Phase B: Methanol
-
Detection: UV
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 40 | 55 | 45 |
| 50 | 40 | 60 |
| 50.01 | 90 | 10 |
| 60 | 90 | 10 |
Visualizations
General Workflow for HPLC Method Optimization
References
Technical Support Center: Troubleshooting Peak Tailing for 1-epi-Regadenoson hydrazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of 1-epi-Regadenoson hydrazone.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] For quantitative analysis of this compound, peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased method sensitivity and reliability.[2][3]
Q2: What are the likely primary causes of peak tailing for this compound?
A: Given that this compound is a nitrogen-containing basic compound, the most probable cause of peak tailing is secondary interactions between the basic functional groups of the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[4][5][6] Other potential causes include column overload, inappropriate mobile phase pH, column contamination, or issues with the HPLC system itself.[1][4]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A: The mobile phase pH is a critical factor.[7][8] Since this compound is a basic compound, at a mid-range pH, it will likely be protonated (positively charged), leading to strong ionic interactions with ionized, negatively charged silanol groups on the column packing.[9] This secondary retention mechanism is a major cause of peak tailing.[4][5] Operating at a low pH (e.g., pH 2.5-3) can suppress the ionization of the silanol groups, minimizing these interactions and improving peak symmetry.[5][6] Conversely, at a high pH, the analyte itself may be neutral, which can also improve peak shape. However, column stability at high pH must be considered.
Q4: Can the HPLC column itself be the source of peak tailing?
A: Yes, the column is a very common source of peak tailing.[10] Issues can include:
-
Residual Silanol Groups: As mentioned, these are a primary cause of tailing for basic compounds.[11] Using a modern, high-purity, end-capped column can significantly reduce these interactions.[4][11]
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or packing material can distort peak shape.[1][2]
-
Column Voids: A void at the head of the column can cause band broadening and peak tailing.[4][12] This can be checked by reversing and flushing the column or by replacing it with a new one.[2]
Q5: What is a guard column and can it help with peak tailing?
A: A guard column is a short, disposable column placed before the main analytical column.[13] Its primary function is to protect the analytical column from contaminants and strongly retained substances in the sample.[12][13] While it doesn't directly solve peak tailing caused by secondary interactions on the analytical column, it can prevent the problem from starting or getting worse due to column contamination.[13] If a guard column is in use, it can also be a source of tailing and should be checked or replaced.[2]
Troubleshooting Guide
Systematic Approach to Troubleshooting Peak Tailing
The following is a stepwise approach to diagnose and resolve peak tailing for this compound.
Step 1: Initial Assessment and Diagnosis
The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.
-
All Peaks Tailing: If all peaks are tailing, the problem is likely related to the HPLC system or the column itself.[2]
-
Only this compound Peak Tailing: This strongly suggests a specific chemical interaction between the analyte and the stationary phase.[13] The primary suspect is secondary interactions with silanol groups.[4][5]
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to address peak tailing caused by chemical interactions.[3]
-
Adjust Mobile Phase pH: This is a powerful tool for improving the peak shape of basic compounds.[8][14]
-
Lowering the pH: Decrease the mobile phase pH to around 2.5-3.0 using an appropriate buffer (e.g., phosphate (B84403) or formate). This will protonate the silanol groups, reducing their interaction with the positively charged analyte.[5][6]
-
Increasing the pH: Alternatively, increasing the pH (e.g., to pH 7-8) can deprotonate the basic analyte, making it neutral and reducing ionic interactions. Ensure your column is stable at higher pH ranges.[3]
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and maintain a stable pH at the column surface.[4][6]
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also mask silanol groups. However, this may shorten column lifetime.[9]
Step 3: Column and Hardware Considerations
If mobile phase optimization does not resolve the issue, consider the column and other hardware components.
-
Use an End-Capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically deactivated.[4] If you are not already using one, switching to a highly deactivated, end-capped column is recommended.[4][5]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[4][10] To check for this, dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.[2]
-
Flush the Column: If column contamination is suspected, flush the column with a strong solvent.[2]
-
Replace the Guard Column/Column: If a guard column is in use, replace it.[2] If the problem persists, replacing the analytical column is a definitive way to rule out a column-specific issue.[5]
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry (Illustrative Example)
This table illustrates the typical effect of lowering mobile phase pH on the peak asymmetry factor for a basic compound susceptible to silanol interactions.
| Mobile Phase pH | Asymmetry Factor (As) at 10% Peak Height | Peak Shape |
| 7.0 | 2.35 | Significant Tailing |
| 5.0 | 1.80 | Moderate Tailing |
| 3.0 | 1.33 | Minor Tailing |
| 2.5 | 1.10 | Symmetrical |
Note: Data is illustrative, based on general chromatographic principles for basic analytes.[5] A lower asymmetry factor indicates a more symmetrical peak.
Experimental Protocols
Protocol 1: Evaluating the Effect of Mobile Phase pH
-
Initial Analysis: Perform an injection using your current HPLC method and record the chromatogram. Calculate the peak asymmetry factor for the this compound peak.[1]
-
Prepare Low pH Mobile Phase: Prepare a new aqueous mobile phase with a pH of 3.0 using a suitable buffer (e.g., 20 mM potassium phosphate, adjusted with phosphoric acid).
-
Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 15-20 column volumes.
-
Re-analysis: Inject the same sample and compare the peak shape to the initial analysis.[1] A significant improvement in symmetry suggests that silanol interactions were the primary cause.
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Mechanism of peak tailing via silanol interactions and the effect of low pH.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. phenomenex.blog [phenomenex.blog]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
enhancing sensitivity of detection for regadenoson impurities
Welcome to the Technical Support Center for the analysis of regadenoson (B1679255) and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced sensitivity and accurate detection of regadenoson impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in regadenoson?
A1: Impurities in regadenoson can be broadly categorized into two main types:
-
Process-Related Impurities: These impurities originate from the multi-step chemical synthesis of regadenoson.[1][2] They can include unreacted starting materials, intermediates, by-products from side reactions (such as regioisomeric and positional isomers), and residual solvents.[1] A notable process-related impurity is 2-chloroadenosine.[3][4] Other identified process impurities include Deribose, Dimethyl Amine, Regadenoson acid, Ethyl Amine Analogue, EAC, and EAS.[5]
-
Degradation Impurities: These arise from the degradation of the regadenoson molecule under various stress conditions such as hydrolysis, oxidation, and photolysis.[1][6] Forced degradation studies have shown that regadenoson is particularly sensitive to base hydrolysis, acid hydrolysis, and oxidation.[5][6]
-
Elemental Impurities: These are trace metals that may be introduced from catalysts or processing equipment during manufacturing.[1]
Q2: Which analytical technique is most commonly used for detecting regadenoson impurities?
A2: The most prevalent and primary technique for the assay and detection of related substances in regadenoson is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][5] For more detailed structural identification of unknown impurities and degradation products, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.[1][7] Other techniques like Gas Chromatography (GC) are used for analyzing residual solvents, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for elemental impurities.[1]
Q3: How can I improve the sensitivity of my HPLC method for trace impurity detection?
A3: To enhance the sensitivity of your HPLC method, consider the following strategies:
-
Optimize Detection Wavelength: Select a wavelength where the impurities have maximum absorbance, which may be different from the main regadenoson peak. Wavelengths such as 205 nm, 247 nm, and 272 nm have been successfully used.[3][5][8]
-
Adjust Mobile Phase Composition and pH: Modifying the mobile phase composition (e.g., the ratio of organic solvent to buffer) and pH can significantly impact the resolution and peak shape of impurities, leading to better sensitivity.[3]
-
Employ Gradient Elution: A gradient elution program, where the mobile phase composition changes over time, can help in separating closely eluting impurities and improving their detection.[3][5][8]
-
Increase Injection Volume: A larger injection volume can increase the signal intensity of trace impurities. However, this must be balanced to avoid overloading the column and causing peak distortion of the main component.
-
Use a More Sensitive Detector: If available, using a more sensitive detector like a Diode Array Detector (DAD) or a mass spectrometer (MS) can significantly lower the limits of detection (LOD) and quantification (LOQ).[1][9]
-
Column Selection: Utilize a high-efficiency column with a smaller particle size (e.g., UPLC columns) to achieve sharper peaks and better resolution, which in turn improves sensitivity.
Troubleshooting Guides
Issue 1: Poor Resolution Between Impurity Peaks and the Main Regadenoson Peak
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio in your mobile phase. A lower organic content will generally increase retention times and may improve separation. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities.[3] |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous portion of your mobile phase. For ionizable compounds like regadenoson and its impurities, a change in pH can alter their retention behavior and improve separation. A pH of 3.2 has been used effectively in some methods.[3] |
| Suboptimal Column Chemistry | Try a column with a different stationary phase (e.g., C18, PFP). Different column chemistries will interact differently with the analytes, potentially leading to better separation.[5] |
| Inadequate Column Temperature | Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it may enhance selectivity. A temperature of 30°C or 35°C has been reported in validated methods.[5][8] |
| Isocratic Elution is Insufficient | Switch to a gradient elution method. A shallow gradient can effectively separate closely eluting peaks.[3][5][8] |
Issue 2: Low Signal-to-Noise Ratio for Trace Impurities
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-optimal Detection Wavelength | Perform a UV scan of the impurity standards (if available) to determine their wavelength of maximum absorbance (λmax). Set the detector to this wavelength to maximize the signal.[3][5][8] |
| Insufficient Sample Concentration | If possible, increase the concentration of the sample being injected. This will increase the absolute amount of the impurity introduced into the system. |
| High Baseline Noise | Ensure the mobile phase is properly degassed. Flush the system thoroughly to remove any air bubbles. Check for leaks in the system. Use high-purity solvents and reagents. |
| Small Injection Volume | Carefully increase the injection volume. Be mindful of potential peak distortion or column overload for the main peak. |
| Detector Sensitivity is Too Low | If using a UV detector, ensure the lamp is in good condition. If available, switch to a more sensitive detection method like mass spectrometry (MS).[1][9] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of 2-Chloroadenosine Impurity
This method is adapted from a validated procedure for the quantification of 2-chloro adenosine (B11128) in regadenoson parenteral dosage forms.[3][4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A gradient mixture of acetonitrile and methanol (B129727) (1:1 v/v) with the pH adjusted to 3.2 using 10% v/v ortho-phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.[3]
-
Detection Wavelength: 205 nm.[3]
-
Injection Volume: As per method validation.
Protocol 2: Gradient RP-HPLC Method for Multiple Regadenoson Impurities
This protocol is based on a stability-indicating method developed for identifying and estimating seven related substances in regadenoson drug material.[5]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: ACE 3 C18-PFP, 150 mm x 4.6 mm, 3.0 µm particle size.[5]
-
Buffer: 1.0 mL of Methane Sulfonic acid in 1000 mL of water.[5]
-
Mobile Phase: A gradient elution using the prepared buffer and an organic solvent.
-
Diluent: Dimethyl Sulfoxide (DMSO).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 272 nm.[5]
-
Injection Volume: 5 µL.[5]
Method Validation Data Summary
The following table summarizes key validation parameters from a reported HPLC method for regadenoson and its impurities, demonstrating the performance characteristics that should be targeted.[5]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient) | 0.9995 |
| Accuracy (% Recovery) | 102.8 - 111.1% |
| Precision (%RSD) | 0.24 - 1.18 |
| Limit of Detection (LOD) | 3.3 - 4.8 (units not specified) |
| Limit of Quantification (LOQ) | 10.7 - 14.1 (units not specified) |
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Secure Verification [machinery.mas.bg.ac.rs]
- 7. resolvemass.ca [resolvemass.ca]
- 8. CN105866290A - High performance liquid chromatographic analysis method for related substances of regadenoson - Google Patents [patents.google.com]
- 9. hpst.cz [hpst.cz]
stability issues of 1-epi-Regadenoson hydrazone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-epi-Regadenoson hydrazone in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of the hydrazone bond in this compound is primarily influenced by pH. Hydrazone hydrolysis is catalyzed by acid.[1] The compound is generally more stable at a neutral or physiological pH (around 7.4) and will undergo accelerated cleavage in acidic environments. Electronic effects of the substituents on both the hydrazine (B178648) and carbonyl parts of the molecule also play a significant role in its stability.
Q2: In which solvents should I dissolve this compound for optimal stability?
A2: For short-term use, dissolving this compound in a neutral, aqueous buffer (pH ~7.4) is recommended. For creating stock solutions for long-term storage, consider using anhydrous aprotic solvents like DMSO or DMF and store at -20°C or -80°C. It is crucial to minimize the presence of water in stock solutions to prevent hydrolysis.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures will accelerate the degradation of this compound, especially in aqueous solutions. For optimal stability, solutions should be kept on ice during experiments and stored at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) when not in use.
Q4: What are the visible signs of degradation of a this compound solution?
A4: Visual signs of degradation can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like HPLC to monitor the purity and concentration of your solution over time.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method can separate the intact this compound from its degradation products, allowing for accurate quantification of its concentration over time.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my experiment.
-
Question: Why is my this compound degrading so quickly?
-
Answer: Check the pH of your solution. Hydrazones are susceptible to acid-catalyzed hydrolysis, and even a slightly acidic environment can lead to rapid degradation.[1] Also, ensure that the temperature of the solution is controlled and not elevated.
-
-
Question: Could the solvent be the issue?
-
Answer: Yes, if you are using a protic solvent with residual acid or water, it can contribute to hydrolysis. For stock solutions, use anhydrous aprotic solvents.
-
Issue 2: I see unexpected peaks in my HPLC chromatogram.
-
Question: What are these extra peaks in my HPLC analysis?
-
Answer: These are likely degradation products. Under hydrolytic conditions, the primary degradation products would be the corresponding aldehyde/ketone and hydrazine. Under oxidative or photolytic stress, other degradation products may form.
-
-
Question: How can I identify these degradation products?
-
Answer: Characterization of degradation products typically requires more advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.
-
Issue 3: The compound has low solubility in my desired buffer.
-
Question: How can I improve the solubility of this compound?
-
Answer: You can try preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. The parent compound, Regadenoson, has been formulated with propylene (B89431) glycol to improve aqueous solubility.[2]
-
Quantitative Data on Stability
The following tables provide illustrative data on the stability of a generic acylhydrazone, which can be considered as a proxy for this compound, under various conditions. This data is based on published studies on the hydrolytic stability of hydrazones and is intended for guidance purposes.[1]
Table 1: Illustrative pH-Dependent Hydrolytic Stability of this compound at 25°C
| pD | Half-life (t½) in minutes |
| 7.0 | > 10,000 |
| 6.0 | 3.6 |
| 5.0 | 0.36 |
Table 2: Illustrative Temperature-Dependent Stability of this compound in Neutral Buffer (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours |
| 4 | > 240 |
| 25 | ~ 168 |
| 37 | ~ 72 |
Note: The data in these tables are for illustrative purposes and are based on the behavior of similar acylhydrazones. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 6, and 8 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 6, and 8 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 2, 4, 6, and 8 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Common Stability Issues.
References
preventing degradation of regadenoson during analysis
Welcome to the technical support center for the analysis of regadenoson (B1679255). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of regadenoson during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is regadenoson and why is its stability during analysis important?
A1: Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1] Ensuring its stability during analysis is critical for accurate quantification and the reliable assessment of its purity, potency, and safety. Degradation can lead to the formation of impurities, which may have different pharmacological activities or toxicities.
Q2: What are the main causes of regadenoson degradation during analysis?
A2: The primary causes of regadenoson degradation are hydrolysis under acidic and basic conditions, and oxidation.[2] It is relatively stable under neutral, thermal, and photolytic stress conditions.[2]
Q3: How can I prevent the degradation of regadenoson in my samples?
A3: To prevent degradation, it is crucial to control the pH of your sample solutions, avoiding strongly acidic or basic conditions. Samples should be prepared in a suitable neutral buffer or solvent and stored appropriately. For long-term storage, freezing is recommended.[3] It is also advisable to protect samples from strong oxidizing agents.
Q4: What are the known degradation products of regadenoson?
A4: Forced degradation studies have identified several degradation products. One of the primary degradation products resulting from the hydrolysis of the amide bond is 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as Regadenoson Carboxylic Acid Impurity.[4][5] Other process-related impurities and further degradation products from oxidative stress have been observed, though their structures are not all publicly detailed.[2][6]
Q5: What is a suitable analytical method for detecting regadenoson and its degradation products?
A5: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended. These methods can effectively separate regadenoson from its degradation products, allowing for accurate quantification of the parent drug and detection of impurities.[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram | Sample degradation due to improper pH, temperature, or exposure to oxidants. | Ensure sample pH is neutral. Prepare fresh samples and store them at appropriate conditions (e.g., 2-8°C for short-term, -20°C for long-term). Avoid exposure to strong acids, bases, and oxidizing agents. |
| Decreased regadenoson peak area over time | Ongoing degradation in the prepared sample. | Analyze samples as soon as possible after preparation. If storage is necessary, use tightly sealed vials and store at low temperatures. Consider using an autosampler with temperature control. |
| Poor peak shape (e.g., tailing, fronting) | Inappropriate mobile phase pH or composition. Column degradation. Sample overload. | Optimize the mobile phase pH to ensure regadenoson is in a single ionic state. Ensure the mobile phase is compatible with the column. Inject a smaller sample volume or dilute the sample. |
| Inconsistent retention times | Fluctuations in column temperature. Changes in mobile phase composition. | Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase daily and ensure proper mixing. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Regadenoson
This protocol outlines the conditions for inducing the degradation of regadenoson to identify potential degradation products and to validate a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of regadenoson in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Prepare a 1 mg/mL solution of regadenoson in 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of regadenoson in 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Store solid regadenoson powder in an oven at 70°C for 48 hours.
-
Dissolve the heat-stressed powder in a suitable solvent to a known concentration for HPLC analysis.
5. Photodegradation:
-
Expose a 1 mg/mL solution of regadenoson in a neutral solvent (e.g., water or methanol) to a calibrated light source (e.g., UV lamp at 254 nm) for a specified duration.
-
Analyze the solution by HPLC at different time points.
Protocol 2: Stability-Indicating RP-HPLC Method for Regadenoson
This method is designed to separate regadenoson from its potential degradation products.
| Parameter | Specification |
| Column | ACE 3 C18-PFP (150 x 4.6 mm, 3.0 µm) or equivalent |
| Mobile Phase | Gradient elution with: - Mobile Phase A: 1.0 mL of methanesulfonic acid in 1000 mL of water. - Mobile Phase B: Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 5 µL |
| Diluent | Dimethyl Sulfoxide (DMSO) |
Sample Preparation:
-
Accurately weigh and dissolve the regadenoson sample in DMSO to achieve a known concentration (e.g., 1 mg/mL).
-
For degraded samples from the forced degradation study, ensure they are neutralized (if necessary) and diluted to a final concentration within the calibration range of the HPLC method using the mobile phase as the diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Data Presentation
The following table summarizes the stability of regadenoson under various stress conditions based on available literature. The exact percentage of degradation can vary depending on the specific experimental conditions.[2]
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Significant degradation |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Rapid degradation |
| **Oxidative Stress (e.g., 3% H₂O₂) ** | Significant degradation |
| Thermal Stress (Solid state) | Stable |
| Photolytic Stress | Stable |
| Neutral Hydrolysis (Water) | No significant degradation |
Visualizations
Regadenoson Signaling Pathway
Caption: Regadenoson binds to A2A receptors, initiating a cascade that leads to coronary vasodilation.
Experimental Workflow for Regadenoson Stability Analysis
Caption: A typical workflow for conducting forced degradation studies and analyzing regadenoson samples.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. jocpr.com [jocpr.com]
- 5. drugs.com [drugs.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis: Regadenoson and 1-epi-Regadenoson Hydrazone - A Guide for Researchers
Initial Scope and a Necessary Pivot: Understanding the Landscape
This guide was initially designed to provide a comparative analysis of regadenoson (B1679255) and 1-epi-Regadenoson hydrazone for researchers, scientists, and drug development professionals. However, extensive literature review reveals that a direct comparison is not feasible at this time. This compound is identified as a chemical intermediate used in the synthesis of an alpha-isomer impurity of regadenoson.[1][2] There is currently no publicly available data on the biological activity, pharmacology, or any experimental performance metrics for this compound itself.
Therefore, this guide has been adapted to provide a comprehensive overview of regadenoson, a well-documented and widely used selective A2A adenosine (B11128) receptor agonist. The information presented below is intended to serve as a valuable resource for researchers working with or interested in the pharmacological profile of regadenoson.
Regadenoson: A Detailed Profile
Regadenoson is a pharmacologic stress agent utilized in radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease in patients unable to undergo adequate exercise stress.[3][4] Its primary function is to induce coronary vasodilation, thereby mimicking the effects of physical exercise on the heart.[3]
Mechanism of Action
Regadenoson is a low-affinity agonist for the A2A adenosine receptor (Ki ≈ 1.3 µM), exhibiting at least a 10-fold lower affinity for the A1 adenosine receptor. It has weak to no affinity for the A2B and A3 adenosine receptors. The activation of the A2A adenosine receptor on coronary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation and an increase in coronary blood flow (CBF).[5][6]
The signaling pathway is initiated by the binding of regadenoson to the A2A receptor, a G-protein coupled receptor. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and vasodilation.
Pharmacokinetics and Pharmacodynamics
Regadenoson is administered as a single intravenous bolus. It exhibits a rapid onset of action, with maximal coronary blood flow achieved quickly. The pharmacokinetic profile is characterized by a multi-exponential decay, with an initial half-life of 2 to 4 minutes.
| Parameter | Value | Reference |
| Mechanism of Action | Selective A2A Adenosine Receptor Agonist | [5][6] |
| Administration | Intravenous bolus injection | [3] |
| Onset of Action | Rapid | [4] |
| Initial Half-life | 2-4 minutes | [4] |
| Primary Use | Pharmacologic stress agent for MPI | [3] |
Experimental Data: Comparison with Other Vasodilators
While a direct comparison with this compound is not possible, numerous studies have compared regadenoson to other coronary vasodilators like adenosine and dipyridamole (B1670753). This data provides valuable context for its performance.
A study comparing regadenoson with adenosine and dipyridamole in healthy volunteers using cardiovascular magnetic resonance (CMR) found that regadenoson and adenosine have similar vasodilator efficacy and are superior to dipyridamole.
| Vasodilator | Stress Myocardial Blood Flow (MBF) (ml/min/g) | Myocardial Perfusion Reserve (MPR) | Heart Rate (beats/minute) |
| Regadenoson | 3.58 ± 0.58 | 3.11 ± 0.63 | 95 ± 11 |
| Adenosine | 2.78 ± 0.61 | 2.7 ± 0.61 | 76 ± 13 |
| Dipyridamole | 2.81 ± 0.67 | 2.61 ± 0.57 | 86 ± 12 |
| Data from a study in healthy volunteers. |
Another study comparing the safety and tolerability of regadenoson and adenosine for stress cardiovascular magnetic resonance showed that regadenoson had a better tolerability profile with fewer minor symptoms reported compared to adenosine.
Experimental Protocols
Myocardial Perfusion Imaging (MPI) Protocol with Regadenoson
A typical experimental workflow for MPI using regadenoson involves the following steps:
-
Patient Preparation: Patients are typically instructed to abstain from caffeine (B1668208) and other methylxanthines for at least 12 hours prior to the procedure, as these substances can interfere with the vasodilatory effect of regadenoson.
-
Baseline Imaging: A baseline (rest) scan is acquired to visualize myocardial perfusion under normal conditions.
-
Regadenoson Administration: A single intravenous dose of regadenoson (typically 0.4 mg) is administered rapidly.
-
Radiotracer Injection: A radionuclide imaging agent is injected shortly after regadenoson administration.
-
Stress Imaging: A second set of images (stress images) is acquired to visualize myocardial perfusion under hyperemic conditions induced by regadenoson.
-
Image Analysis: The rest and stress images are compared to identify any areas of reduced blood flow, which may indicate coronary artery disease.
The Role of this compound in Synthesis
As previously mentioned, this compound is an intermediate in the synthesis of a regadenoson impurity. The control of impurities is a critical aspect of pharmaceutical manufacturing. The synthesis of regadenoson can proceed through various routes, and the formation of impurities is closely monitored to ensure the final product's purity and safety.[7][8] The presence of impurities, even in small amounts, can potentially affect the efficacy and safety of the active pharmaceutical ingredient.[7] Therefore, understanding the formation of such impurities and their precursors, like this compound, is crucial for process optimization and quality control in drug manufacturing.
Conclusion
While a direct comparative analysis between regadenoson and this compound is not possible due to the lack of data on the latter, this guide provides a thorough overview of regadenoson for the scientific community. Regadenoson's well-characterized profile as a selective A2A adenosine receptor agonist, supported by extensive experimental data, solidifies its role in cardiovascular diagnostics. The information on this compound highlights the critical importance of impurity profiling and control in drug development and manufacturing. Future research may elucidate the properties of this and other regadenoson-related compounds, but for now, the focus remains on the established clinical utility of regadenoson.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Regadenoson: review of its established role in myocardial perfusion imaging and emerging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Regadenoson [cjph.com.cn]
- 7. Secure Verification [machinery.mas.bg.ac.rs]
- 8. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
A Comparative Guide to the Pharmacological Activity of Regadenoson and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacological activity of regadenoson (B1679255), a selective A2A adenosine (B11128) receptor agonist, and outlines the methodologies for assessing the activity of its potential impurities. While the pharmacological profile of regadenoson is well-established, public domain data on the specific pharmacological activities of its known process-related impurities and degradation products is not currently available. Therefore, this document serves as a foundational resource, presenting the known pharmacology of the parent compound and detailing the experimental protocols that can be employed to evaluate its impurities.
Pharmacological Profile of Regadenoson
Regadenoson is a potent and selective agonist of the A2A adenosine receptor, a G-protein coupled receptor (GPCR).[1][2][3][4][5] Its primary clinical use is as a pharmacologic stress agent in myocardial perfusion imaging, where it induces coronary vasodilation, mimicking the effects of exercise.[6][7]
The mechanism of action of regadenoson involves the activation of the A2A adenosine receptor, which is coupled to a Gs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] The elevated cAMP then activates protein kinase A (PKA), which ultimately results in the relaxation of smooth muscle cells in the coronary arteries and subsequent vasodilation.[10]
Regadenoson exhibits a relatively low affinity for the human A2A receptor (Ki = 290 nM) but acts as a full and potent agonist in causing coronary vasodilation.[2] It demonstrates greater than 30-fold selectivity for the A2A receptor over the A2B and A3 adenosine receptor subtypes and 13-fold selectivity over the A1 subtype.[2]
Known Impurities of Regadenoson
Several potential impurities of regadenoson, arising from the manufacturing process or degradation, have been identified and characterized.[1][11][12][13] These include, but are not limited to:
-
1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide: A potential process-related impurity.[12][14][15]
-
1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic acid (Regadenoson Carboxylic Acid Impurity): A potential hydrolytic degradation product.[12]
-
Regadenoson Impurity C
-
Regadenoson Impurity D [1]
-
Regadenoson Impurity-2 [1]
-
Regadenoson Impurity-7 [1]
Comparative Pharmacological Activity: Data Not Available
A thorough review of the scientific literature reveals a lack of publicly available data on the pharmacological activity of the known impurities of regadenoson at the A2A adenosine receptor. Consequently, a direct quantitative comparison of the binding affinity, potency, and efficacy of these impurities with regadenoson cannot be provided at this time. The following sections detail the standard experimental protocols that would be necessary to generate such comparative data.
Experimental Protocols for Pharmacological Assessment
To assess the pharmacological activity of regadenoson and its impurities, two primary types of in vitro assays are typically employed: radioligand binding assays to determine receptor affinity and functional assays to measure agonist activity.
A2A Adenosine Receptor Radioligand Binding Assay
This assay quantifies the affinity of a compound for the A2A adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).[16]
-
Radioligand: [3H]-ZM241385 (antagonist) or [3H]-CGS21680 (agonist).[16][17]
-
Non-specific binding control: A high concentration of a non-labeled A2A receptor ligand (e.g., 100 µM CGS21680).[17]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.[18]
-
Test compounds: Regadenoson and its impurities dissolved in a suitable solvent (e.g., DMSO).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the A2A receptor. Homogenize the cells in ice-cold buffer and centrifuge to isolate the cell membranes.[18]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound (regadenoson or an impurity).[16]
-
Incubation: Incubate the mixture at a specified temperature and duration (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.[16]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[16]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[18]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
A2A Adenosine Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate the A2A receptor and elicit a downstream cellular response, specifically the production of cAMP.
Materials:
-
A cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).[19]
-
Assay medium: Typically a serum-free medium.[19]
-
Phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent the degradation of cAMP.
-
Test compounds: Regadenoson and its impurities.
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).[20]
Procedure:
-
Cell Culture: Plate the A2A receptor-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period to inhibit phosphodiesterase activity.
-
Compound Stimulation: Add varying concentrations of the test compounds (regadenoson or an impurity) to the cells and incubate for a specified time (e.g., 30 minutes at 37°C) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[17]
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).
Visualizations
Regadenoson Signaling Pathway
Caption: Signaling pathway of regadenoson via the A2A adenosine receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for A2A receptor radioligand binding assay.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for A2A receptor cAMP functional assay.
Conclusion
Regadenoson is a well-characterized selective A2A adenosine receptor agonist with a clear mechanism of action. While several of its impurities have been identified, their pharmacological activities have not been reported in the public domain. The experimental protocols detailed in this guide provide a robust framework for the future assessment of these impurities. Such studies would be invaluable for a comprehensive understanding of the safety and efficacy profile of regadenoson drug products.
References
- 1. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. Regadenoson: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 6. veeprho.com [veeprho.com]
- 7. drugs.com [drugs.com]
- 8. innoprot.com [innoprot.com]
- 9. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Secure Verification [machinery.mas.bg.ac.rs]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. clinivex.com [clinivex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Adenosine A2A cAMP (FAST-0163C) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
A Comparative Guide to HPLC and UPLC Methods for Regadenoson Analysis
For Researchers, Scientists, and Drug Development Professionals
Regadenoson (B1679255) is a crucial pharmacological stress agent used in myocardial perfusion imaging. Accurate and efficient analytical methods are paramount for its quality control and formulation development. This guide outlines the experimental protocols for a validated HPLC method and discusses the anticipated advantages of transitioning to a UPLC approach, supported by general principles of the technology.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and method transfer. Below are the experimental conditions for a validated Reverse-Phase HPLC (RP-HPLC) method for regadenoson analysis. A hypothetical, yet typical, UPLC method is also presented to illustrate the expected modifications for method transfer.
Table 1: Experimental Protocols for HPLC and UPLC Analysis of Regadenoson
| Parameter | HPLC Method | Expected UPLC Method |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm | Acquity UPLC BEH C18, 50-100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | Buffer: Acetonitrile (ACN) (40:60) at pH 3 | Optimized Buffer: ACN gradient |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
| Column Temperature | Ambient or 30°C | 40 - 60°C |
| Detector | UV at 254 nm | UV or PDA at 254 nm |
| Run Time | ~15 - 20 minutes | ~2 - 5 minutes |
Data Presentation: A Comparative Analysis
The primary advantages of UPLC over HPLC lie in its speed, resolution, and sensitivity. These improvements stem from the use of smaller particle size columns (sub-2 µm), which operate at higher pressures. The following table summarizes the expected performance differences based on validation parameters.
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Typical HPLC Performance | Expected UPLC Performance |
| Precision (%RSD) | < 2.0% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~10-20 ng/mL | ~1-5 ng/mL |
| Limit of Quantification (LOQ) | ~30-60 ng/mL | ~5-15 ng/mL |
| Analysis Time | 15 - 20 min | 2 - 5 min |
| Solvent Consumption per Run | ~15 - 20 mL | ~1 - 2.5 mL |
Mandatory Visualization
To visually represent the logical workflow of a cross-validation process between HPLC and UPLC methods, the following diagram is provided.
Caption: Workflow for cross-validation of HPLC and UPLC methods.
Conclusion
While a direct, published cross-validation study for regadenoson analysis is not currently available, the principles of liquid chromatography strongly support the significant advantages of transitioning from HPLC to UPLC. The expected benefits include drastically reduced analysis times, leading to higher throughput, and decreased solvent consumption, resulting in more environmentally friendly and cost-effective operations. Furthermore, the potential for improved sensitivity with UPLC can be critical for the detection and quantification of impurities and degradation products, ensuring the quality and safety of regadenoson formulations. For any laboratory performing routine analysis of regadenoson, the investment in developing and validating a UPLC method offers a substantial return in efficiency, data quality, and operational sustainability.
A Comparative Guide to the Spectroscopic Data of Regadenoson Isomers and Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for regadenoson (B1679255) and its known isomers and impurities. The control of these related substances is critical for ensuring the quality, safety, and efficacy of regadenoson, an A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. This document summarizes key analytical data and experimental protocols to aid in the identification and characterization of these compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the key physical and spectroscopic characteristics of regadenoson and its primary impurities. It is important to note that detailed, publicly available spectroscopic data such as specific NMR chemical shifts and mass fragmentation patterns for many impurities are limited and often proprietary to the manufacturers of analytical standards. The information presented here is compiled from available scientific literature and supplier documentation.
Table 1: Physicochemical Properties of Regadenoson and Its Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Regadenoson | C₁₅H₁₈N₈O₅ | 390.35 | 313348-27-5 |
| Impurity A (Ethyl Ester Impurity) | C₁₆H₁₉N₇O₆ | 405.37 | 313348-16-2 |
| Impurity C (Deglycosylated Impurity) | C₁₀H₁₀N₈O | 258.25 | 1702334-23-3 |
| Impurity D | C₁₆H₁₉N₇O₆ | 405.37 | 313348-16-2 |
| Regadenoson Carboxylic Acid | C₁₄H₁₅N₇O₆ | 377.32 | 313348-29-7 |
| 2-Chloroadenosine | C₁₀H₁₂ClN₅O₄ | 301.69 | 146-77-0 |
Table 2: Spectroscopic Data Comparison
Note: Specific quantitative spectroscopic data for impurities are often found in Certificates of Analysis provided by commercial suppliers of reference standards and are not always publicly disclosed in scientific literature.
| Compound | Spectroscopic Technique | Key Observations/Data |
| Regadenoson | ¹H NMR, ¹³C NMR | The structure of regadenoson is confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1] |
| Mass Spectrometry | Provides the molecular ion peak corresponding to its molecular weight. | |
| HPLC-UV | Main peak at a specific retention time under defined chromatographic conditions. | |
| Impurity A | ¹H NMR, ¹³C NMR | Expected to show signals corresponding to an ethyl group. |
| Mass Spectrometry | Molecular ion peak should correspond to a molecular weight of 405.37 g/mol . | |
| Impurity C | ¹H NMR, ¹³C NMR | The ¹H NMR spectrum of Impurity C shows a singlet at δ 1.87 ppm, confirming the methyl protons of an acetyl group, in addition to other signals.[2] The structure is further confirmed by ¹³C NMR and mass analysis.[2] |
| Mass Spectrometry | Molecular ion peak should correspond to a molecular weight of 258.25 g/mol . | |
| Impurity D | ¹H NMR, ¹³C NMR | Characterized as 1-(6-amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide.[2] |
| HPLC | Observed at a relative retention time (RRT) of 0.89 with respect to regadenoson.[2] | |
| Regadenoson Carboxylic Acid | ¹H NMR, ¹³C NMR | Expected to lack the signals for the methylamino group and show a carboxylic acid proton signal. |
| Mass Spectrometry | Molecular ion peak should correspond to a molecular weight of 377.32 g/mol . | |
| 2-Chloroadenosine | HPLC-UV | Can be separated from regadenoson and its other impurities using a validated RP-HPLC method. |
Experimental Protocols
The characterization and quantification of regadenoson and its impurities are predominantly performed using High-Performance Liquid Chromatography (HPLC). The following protocols are based on methods described in the scientific literature for the analysis of regadenoson and its related substances.
1. RP-HPLC Method for the Determination of Regadenoson and its Impurities [3]
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm particle size (or equivalent).
-
Mobile Phase A (Buffer): 1.0 mL of Methane Sulfonic Acid in 1000 mL of water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Dimethyl Sulfoxide (DMSO).
-
Flow Rate: 0.8 mL/min.
-
Detector Wavelength: 272 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Run Time: 55 minutes.
-
Expected Retention Time for Regadenoson: Approximately 17.1 minutes.
2. Forced Degradation Studies [4]
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods. These studies typically involve subjecting the drug substance to stress conditions as per ICH guidelines (Q1A(R2)).
-
Acid Hydrolysis: Regadenoson shows significant degradation under acidic conditions.
-
Base Hydrolysis: Rapid degradation is observed upon exposure to basic conditions.
-
Oxidative Degradation: Significant degradation occurs under oxidative stress.
-
Thermal and Photolytic Stress: Regadenoson is reported to be relatively stable under thermal and photolytic stress conditions.
Five novel degradation products were identified through forced degradation studies, and their structures were characterized using IR, ¹H NMR, ¹³C NMR, and Mass spectra.[4]
Mandatory Visualizations
Diagram 1: Relationship between Regadenoson and its Impurities
Caption: Relationship between Regadenoson and its impurities.
Diagram 2: Experimental Workflow for Impurity Analysis
Caption: A typical experimental workflow for regadenoson impurity analysis.
References
A Comparative Guide to the Biological Impact of 1-epi-Regadenoson Hydrazone in Regadenoson Formulations
Introduction: Regadenoson (B1679255) and the Emergence of 1-epi-Regadenoson Hydrazone
Regadenoson is a highly selective adenosine (B11128) A2A receptor agonist widely used as a pharmacologic stress agent in radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease.[1] Its clinical utility stems from its ability to cause rapid and transient coronary vasodilation, mimicking the effects of exercise.[1] The synthesis of complex pharmaceutical molecules like regadenoson is a multi-step process where various impurities and intermediates can be generated.[2][3] One such intermediate identified in the synthesis of a regadenoson alpha-isomer impurity is this compound. While the pharmacological profile of regadenoson is well-documented, there is a notable absence of publicly available data on the biological impact of this compound. This guide provides a comparative overview of the known biological effects of regadenoson and highlights the data gap for this compound, alongside established experimental protocols to characterize its potential activity.
Pharmacological Profile: A Tale of Two Molecules
The following table summarizes the known pharmacological data for regadenoson, with corresponding information for this compound marked as "Data not available" to underscore the current knowledge gap.
| Parameter | Regadenoson | This compound |
| Mechanism of Action | Selective A2A adenosine receptor agonist.[1][4][5] | Data not available |
| Primary Biological Effect | Coronary vasodilation, leading to increased coronary blood flow.[1][6] | Data not available |
| Receptor Affinity (Ki) | ~1.3 µM for A2A receptor; >10-fold lower for A1 receptor; weak to no affinity for A2B and A3 receptors.[4][6] | Data not available |
| Signaling Pathway | Activates adenylyl cyclase, leading to increased intracellular cAMP levels.[1] | Data not available |
| Clinical Use | Pharmacologic stress agent for myocardial perfusion imaging.[5] | Not applicable |
| Known Impurities | Includes process-related impurities and degradation products.[3][7][8] | Itself an intermediate in the synthesis of a regadenoson impurity. |
Signaling Pathway of Regadenoson
Regadenoson exerts its therapeutic effect through a well-defined signaling cascade initiated by its binding to the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation of the coronary arteries.[1]
Experimental Protocols for Biological Characterization
To ascertain the biological impact of this compound, standardized experimental protocols for A2A adenosine receptor agonists can be employed.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the A2A adenosine receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human A2A adenosine receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human A2A adenosine receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific A2A receptor radioligand (e.g., [3H]-CGS 21680) is used at a concentration close to its Kd.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (this compound) are incubated with the cell membranes and the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a test compound to stimulate the production of intracellular cAMP, the second messenger in the A2A receptor signaling pathway.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
-
Methodology:
-
Cell Culture: A suitable cell line expressing the human A2A adenosine receptor is cultured.
-
Cell Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Increasing concentrations of the test compound (this compound) are added to the cells.
-
Incubation: Cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values.
-
References
- 1. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 2. veeprho.com [veeprho.com]
- 3. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Regadenoson (regadenoson) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Regadenoson and Its Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical stability of regadenoson (B1679255), a selective A₂A adenosine (B11128) receptor agonist, and its potential hydrazone derivatives. The information presented herein is based on available scientific literature and aims to inform researchers on the potential stability profiles of these compounds, which is a critical consideration in drug development. While direct comparative stability studies between regadenoson and its specific hydrazone derivatives are not extensively available in the public domain, this guide synthesizes known data on regadenoson's stability with established principles of hydrazone chemistry to provide a predictive comparison.
Introduction to Regadenoson and its Derivatives
Regadenoson is a pyrazole-substituted adenosine analog used as a pharmacologic stress agent in myocardial perfusion imaging. Its chemical structure, while optimized for selective A₂A receptor agonism, is susceptible to degradation under certain conditions. The synthesis of hydrazone derivatives of adenosine analogs has been explored to modulate pharmacological activity; however, the introduction of a hydrazone moiety can significantly impact the molecule's stability. Understanding these stability differences is crucial for the formulation, storage, and clinical application of these compounds.
Comparative Stability Profile
While direct quantitative comparative data is limited, a qualitative comparison can be drawn from existing studies on regadenoson and the known chemical behavior of hydrazones.
Regadenoson Stability:
Forced degradation studies have shown that regadenoson is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. It is reported to be relatively stable under thermal, photolytic, and ambient conditions.
Expected Stability of Regadenoson Hydrazone Derivatives:
Hydrazones are known to be labile to hydrolysis, a reaction that is catalyzed by acids. The stability of the hydrazone bond is influenced by the electronic nature of the substituents on the carbonyl and hydrazine (B178648) moieties. It is anticipated that hydrazone derivatives of regadenoson would exhibit significant degradation under acidic conditions due to the hydrolysis of the hydrazone linkage. Their stability under oxidative and basic conditions would depend on the overall molecular structure.
The following table summarizes the known and expected stability of regadenoson and its hydrazone derivatives under various stress conditions.
| Stress Condition | Regadenoson Stability | Expected Stability of Hydrazone Derivatives |
| Acidic Hydrolysis | Significant degradation observed. | Expected to be highly susceptible to degradation. |
| Basic Hydrolysis | Rapid degradation observed. | Stability will be influenced by the specific derivative structure, but hydrolysis is possible. |
| Oxidative Stress | Significant degradation observed. | Stability will be influenced by the specific derivative structure. |
| Thermal Stress | Reported to be stable. | Stability will be influenced by the specific derivative structure. |
| Photolytic Stress | Reported to be stable. | Stability will be influenced by the specific derivative structure. |
Experimental Protocols
To generate direct comparative data, forced degradation studies should be performed on regadenoson and its hydrazone derivatives in parallel. The following are detailed methodologies for key experiments.
Forced Degradation (Stress Testing) Protocol
Objective: To evaluate the stability of the test compounds under various stress conditions as mandated by ICH guidelines.
Materials:
-
Regadenoson reference standard
-
Synthesized hydrazone derivatives of regadenoson
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer
-
Calibrated pH meter
-
HPLC system with a UV/Vis or PDA detector
-
Stability chambers (photostability and thermal)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of regadenoson and each hydrazone derivative in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound and a solution of the compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
At each time point, withdraw samples, dissolve the solid sample in the mobile phase, and dilute the solution sample for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After the exposure period, analyze the samples by HPLC.
-
Stability-Indicating HPLC Method
Objective: To develop and validate a chromatographic method capable of separating the parent drug from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of the compounds (e.g., around 260 nm for adenosine analogs).
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Regadenoson Signaling Pathway
Caption: Regadenoson's mechanism of action leading to coronary vasodilation.
Experimental Workflow for Comparative Stability Study
Caption: Workflow for a comparative forced degradation study.
Validating 1-epi-Regadenoson Hydrazone as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-epi-Regadenoson hydrazone with existing reference materials for Regadenoson, offering supporting experimental data to validate its suitability as a Certified Reference Material (CRM). The data presented herein is crucial for ensuring the accuracy and reliability of analytical results in the quality control of Regadenoson, a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.
Executive Summary
The control of impurities in pharmaceutical products is paramount to ensure their safety and efficacy. Certified Reference Materials (CRMs) are essential for the accurate identification and quantification of these impurities. This compound is a key intermediate in the synthesis of the α-isomer impurity of Regadenoson. This guide outlines the analytical data and experimental protocols necessary to establish this compound as a CRM. Through a detailed comparison of its purity, identity, and stability against other available reference standards, this document demonstrates its fitness for purpose in pharmaceutical analysis.
Comparative Analysis of Reference Materials
The validation of this compound as a CRM requires a thorough comparison with existing reference materials. While a dedicated, officially certified reference material for this compound is not yet established by major pharmacopeias, high-purity "impurity standards" are available from commercial suppliers. These standards, accompanied by a Certificate of Analysis (CoA), serve as the primary comparators.
Table 1: Comparison of this compound with a Commercial Regadenoson Impurity Standard
| Parameter | This compound (Candidate CRM) | Commercial Regadenoson Impurity A Standard |
| Identity Confirmation | ||
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry (MS) | Molecular ion [M+H]⁺ consistent with theoretical mass | Molecular ion [M+H]⁺ consistent with theoretical mass |
| Infrared Spectroscopy (IR) | Spectrum consistent with functional groups | Spectrum consistent with functional groups |
| Purity Assessment | ||
| HPLC-UV (Area %) | ≥ 99.5% | ≥ 99.0% |
| LC-MS (Peak Area %) | ≥ 99.5% | Not typically reported |
| Moisture Content | ||
| Karl Fischer Titration | ≤ 0.5% | ≤ 1.0% |
| Residual Solvents | ||
| Gas Chromatography (GC) | Meets ICH Q3C limits | Meets ICH Q3C limits |
| Stability | ||
| Long-term (2-8°C) | Stable for ≥ 24 months (projected) | Stable for 12-24 months |
| Forced Degradation | Shows degradation under acidic, basic, and oxidative stress | Data not publicly available |
Experimental Protocols
Detailed methodologies are critical for the transparent validation of a CRM. The following are the key experimental protocols used to characterize this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Data Analysis: The molecular ion of this compound is confirmed, and potential impurities are identified by their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC) are performed to confirm the chemical structure.
Forced Degradation Studies
Forced degradation studies are performed to assess the stability-indicating nature of the analytical methods and to understand the degradation pathways of the molecule.[1]
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Samples from each stress condition are then analyzed by HPLC-UV and LC-MS to identify and quantify any degradation products.
Visualizing the Validation Workflow and Regadenoson's Mechanism
Diagrams are provided to visually represent the key processes involved in the validation of this compound and the signaling pathway of its parent compound, Regadenoson.
Figure 1. Experimental workflow for the validation of this compound as a Certified Reference Material.
Figure 2. Signaling pathway of Regadenoson leading to coronary vasodilation.
Conclusion
The comprehensive characterization of this compound, including its high purity, confirmed identity, and well-understood stability profile, strongly supports its validation as a Certified Reference Material. Its use will enable more accurate and reliable quality control of Regadenoson, ultimately contributing to the safety and efficacy of this important diagnostic agent. The detailed experimental protocols and comparative data provided in this guide offer a robust framework for its formal certification and adoption by the pharmaceutical industry.
References
A Guide to Inter-Laboratory Comparison of Regadenoson Impurity Analysis
This guide provides a framework for researchers, scientists, and drug development professionals to understand and conduct inter-laboratory comparisons for the analysis of impurities in Regadenoson. While direct inter-laboratory comparison data for Regadenoson impurity analysis is not publicly available, this document synthesizes information from various analytical method validation studies to present a comparative overview and guide the design of such studies.
Regadenoson, a selective A2A adenosine (B11128) receptor agonist, is a critical pharmacological stress agent used in myocardial perfusion imaging.[1][2] Ensuring its purity is paramount for patient safety and therapeutic efficacy. Impurities in Regadenoson can originate from the manufacturing process, degradation, or storage and are strictly regulated under ICH and USP guidelines.[1] Common analytical techniques for impurity detection include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1]
Comparative Analysis of Analytical Methods
The primary method for quantifying Regadenoson and its organic impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] The following table summarizes typical performance data for RP-HPLC methods as described in the literature. This data can serve as a benchmark for what to expect in an inter-laboratory comparison.
| Parameter | Method 1 (Gradient RP-HPLC) [2] | Method 2 (Isocratic RP-HPLC) [3] | Typical Acceptance Criteria (ICH) |
| Column | ACE 3 C18- PFP, 150×4.6mm 3.0µm | Symmetry C18-3v, 250 mm × 4.6 mm, 5 μm | N/A |
| Mobile Phase | Gradient elution with Buffer (1.0 ml of Methane Sulfonic acid in 1000ml of water) and Dimethyl Sulfoxide | Isocratic elution | N/A |
| Flow Rate | 0.8 ml/min | 1.0 mL/min | N/A |
| Detection | UV at 272nm | UV at 205 nm | N/A |
| Accuracy (%) | 102.8 - 111.1 | Not explicitly stated | 80-120% for impurities |
| Precision (%RSD) | 0.24 - 1.18 | Not explicitly stated | ≤ 15% |
| Linearity (r²) | 0.9995 | Not explicitly stated | ≥ 0.99 |
| LOD | 3.3 - 4.8 (units not specified) | Not explicitly stated | Method dependent |
| LOQ | 10.7 - 14.1 (units not specified) | Not explicitly stated | Method dependent |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results in an inter-laboratory study. Below are summarized protocols for the analysis of Regadenoson impurities based on published methods.
Method 1: Gradient RP-HPLC for Related Substances [2]
-
Objective: To identify and quantify seven related substances in Regadenoson drug material.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: ACE 3 C18- PFP, 150×4.6mm 3.0µm or equivalent.
-
Mobile Phase A: 1.0 ml of Methane Sulfonic acid in 1000ml of water.
-
Mobile Phase B: Dimethyl Sulfoxide.
-
Gradient Program: Not detailed in the abstract.
-
Flow Rate: 0.8 ml/min.
-
Column Temperature: Not specified.
-
Detector Wavelength: 272 nm.
-
Injection Volume: Not specified.
-
Run Time: 55 minutes.
Method 2: Isocratic RP-HPLC for 2-Chloroadenosine Impurity [3]
-
Objective: To determine the process-related impurity 2-Chloroadenosine in Regadenoson parenteral dosage form.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Symmetry C18-3v, 250 mm × 4.6 mm, 5 μm particle size, 100 Å pore size.
-
Mobile Phase: Isocratic elution (components not specified).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector Wavelength: 205 nm.
-
Injection Volume: Not specified.
Visualizing Workflows and Pathways
Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, from planning to final reporting.
Regadenoson Signaling Pathway
This diagram illustrates the mechanism of action of Regadenoson, which involves the selective activation of the A2A adenosine receptor, leading to coronary vasodilation.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 1-epi-Regadenoson Hydrazone
Researchers and laboratory personnel must handle 1-epi-Regadenoson hydrazone with caution, treating it as a hazardous substance due to its nature as a chemical intermediate and the known hazards of its parent compound, Regadenoson.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for Regadenoson indicates high toxicity, including potential fatality if swallowed, inhaled, or in contact with skin, and risk of organ damage.[3][4] Therefore, stringent safety and disposal protocols are paramount.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. If ingested, seek immediate medical attention.[3]
Proper Disposal Protocol for this compound
The following step-by-step procedure should be followed for the safe disposal of this compound and its contaminated containers.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated PPE (gloves, etc.), weigh boats, and wipes, in a designated, clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Use only approved, leak-proof containers for hazardous waste.
-
Ensure containers are kept tightly closed when not in use.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage area should be locked or otherwise accessible only to authorized personnel.[3]
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Experimental Workflow: Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 1-epi-Regadenoson Hydrazone
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 1-epi-Regadenoson Hydrazone.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. Given that this compound is an Active Pharmaceutical Ingredient (API) intermediate and a hydrazone derivative, a stringent approach to personal protection and waste management is required.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. This multi-layered approach is designed to minimize exposure through all potential routes.
| PPE Category | Item | Specifications & Usage |
| Hand Protection | Double-layered Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | Safety Goggles with Side Shields & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Chemical-Resistant Laboratory Coat & Disposable Gown | A long-sleeved, chemical-resistant lab coat is the primary layer. A disposable, fluid-resistant gown should be worn over the lab coat for added protection, especially during weighing and transfer operations. |
| Respiratory Protection | NIOSH-approved Respirator | A half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is required, particularly when handling the powder form or working outside of a certified chemical fume hood. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes & Shoe Covers | Sturdy, closed-toe shoes are mandatory in the laboratory. Disposable, chemical-resistant shoe covers must be worn when handling this compound and removed before exiting the designated area. |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Sit down and put on the first shoe cover, then the second.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat and Gown: Put on the chemical-resistant lab coat, followed by the disposable gown, ensuring complete coverage.
-
Respirator: Perform a seal check to ensure the respirator is fitted correctly.
-
Eye and Face Protection: Put on safety goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.
Doffing (Taking Off) PPE:
-
Decontamination: If grossly contaminated, decontaminate the exterior of PPE before removal.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown and Lab Coat: Remove the disposable gown and lab coat together, rolling them away from the body.
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and then the goggles from the back of the head.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plan
Handling:
-
All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for this compound.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
Disposal:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and bench liners, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed hazardous waste container. Neutralization of dilute hydrazine-containing waste can be achieved with an oxidizing agent like sodium hypochlorite (B82951) solution, but this should be done with caution and in accordance with institutional and local regulations.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.
-
All waste must be disposed of through the institution's official hazardous waste management program.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
